PSB-0788
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
8-[4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN6O4S/c1-2-11-32-24(33)21-23(29-25(32)34)28-22(27-21)18-5-9-20(10-6-18)37(35,36)31-14-12-30(13-15-31)16-17-3-7-19(26)8-4-17/h3-10H,2,11-16H2,1H3,(H,27,28)(H,29,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZJACVYMPKVDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)CC5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PSB-0788
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-0788 is a potent and highly selective antagonist of the A2B adenosine receptor (A2BAR), a G-protein coupled receptor implicated in a variety of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinity, functional antagonism, and the signaling pathways it modulates. The information presented herein is intended to support further research and drug development efforts targeting the A2BAR.
Core Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the A2B adenosine receptor, thereby blocking the binding of the endogenous agonist, adenosine. The A2BAR is unique among adenosine receptors for its relatively low affinity for adenosine, becoming activated primarily under conditions of high adenosine concentration, such as inflammation or hypoxia. By selectively antagonizing this receptor, this compound can mitigate the downstream signaling cascades initiated by A2BAR activation.
The A2BAR couples to both Gs and Gq G-proteins.[1] Activation of the Gs pathway leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][3][4] The Gq pathway, on the other hand, activates phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels and activating Protein Kinase C (PKC).[1][4] this compound, by blocking the initial receptor activation, prevents these downstream signaling events.
Quantitative Data: Binding Affinity and Potency
The affinity and selectivity of this compound for various adenosine receptor subtypes have been determined through radioligand binding assays. The data, primarily from studies on recombinant human and rat receptors, are summarized below.
| Target Receptor | Species | Assay Type | Radioligand | Ki (nM) | IC50 (nM) | Selectivity over A2B |
| A2B | Human | Competition | [3H]PSB-603 | 0.393 | 3.64 | - |
| A1 | Human | Competition | - | 2240 | >1000 | >5700-fold |
| A1 | Rat | Competition | - | 386 | >1000 | >980-fold |
| A2A | Human | Competition | - | 333 | >1000 | >840-fold |
| A2A | Rat | Competition | - | 1730 | >1000 | >4400-fold |
| A3 | Human | Competition | - | >1000 | >1000 | >2500-fold |
Data compiled from multiple sources.[1][2]
Signaling Pathway Diagrams
The following diagrams illustrate the A2B adenosine receptor signaling pathway and the mechanism of antagonism by this compound.
References
- 1. 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: development and characterization of adenosine A2B receptor antagonists and a new radioligand with subnanomolar affinity and subtype specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: development and characterization of adenosine A2B receptor antagonists and a new radioligand with subnanomolar affinity and subtype specificity. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Adenosine A2B Receptor Antagonist PSB-0788: A Technical Guide to Its Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective adenosine A2B receptor antagonist, PSB-0788. The document outlines its binding affinity and functional potency, offering a clear comparison across all adenosine receptor subtypes. Detailed experimental methodologies for key assays are provided to ensure reproducibility and aid in the design of future studies.
Core Data Summary: Binding Affinity and Functional Potency of this compound
The selectivity of this compound is demonstrated through its significantly higher affinity and potency for the human adenosine A2B receptor compared to other adenosine receptor subtypes. The following tables summarize the key quantitative data.
Table 1: Binding Affinity (Ki) of this compound at Human and Rat Adenosine Receptors
| Receptor Subtype | Species | Ki (nM) | Selectivity vs. hA2B |
| A2B | Human | 0.393 | - |
| A1 | Human | 2240 | ~5700-fold |
| A1 | Rat | 386 | - |
| A2A | Human | 333 | ~847-fold |
| A2A | Rat | 1730 | - |
| A3 | Human | >1000 | >2544-fold |
Data sourced from MedChemExpress.[1]
Table 2: Functional Antagonist Activity of this compound
| Target | Cell Line | Assay | IC50 (nM) |
| Adenosine A2B Receptor | Human Jurkat T cells | Inhibition of NECA-induced increase in intracellular calcium concentration | 3.64 |
Data sourced from MedChemExpress.[1]
Key Signaling Pathways
The adenosine A2B receptor is a G protein-coupled receptor (GPCR) that can couple to both Gs and Gq proteins.[2][3] Activation of these pathways leads to distinct downstream signaling cascades.
Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound like this compound for a specific receptor.
References
- 1. Calcium mobilization in Jurkat cells via A2b adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A2B adenosine receptor-triggered intracellular calcium mobilization: Cell type-dependent involvement of Gi, Gq, Gs proteins and protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
PSB-0788: A Technical Guide for Researchers
An In-depth Examination of the Structure, Chemical Properties, and Biological Activity of the Potent A₂B Adenosine Receptor Antagonist
Introduction
This technical guide provides a comprehensive overview of PSB-0788, a potent and selective antagonist of the A₂B adenosine receptor (A₂BAR). Initially requested as a P2Y₁₂ receptor antagonist, extensive research has clarified that the primary target of this compound is the A₂B adenosine receptor. This document will detail the chemical structure, physicochemical properties, and pharmacological activity of this compound as an A₂BAR antagonist. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of targeting the adenosine signaling pathway.
Chemical Structure and Properties
This compound is a synthetic organic molecule belonging to the xanthine class of compounds. Its chemical structure is characterized by a purine-2,6-dione core, substituted at the 1, 8, and 7 positions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 8-(4-{[4-(4-chlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)-1-propyl-1H-purine-2,6(3H,7H)-dione | [1][2] |
| Synonyms | 8-[4-[4-(4-Chlorobenzyl)piperazide-1-sulfonyl)phenyl]]-1-propylxanthine | [2] |
| Molecular Formula | C₂₅H₂₇ClN₆O₄S | [1][2][3] |
| Molecular Weight | 543.04 g/mol | [1][2][3] |
| CAS Number | 1027513-54-7 | [1][2][3] |
| Appearance | White solid | [1] |
| Solubility | <54.3 mg/mL in DMSO | [1][2] |
| Purity | ≥98% (HPLC) | [2] |
| Storage | Store at -20°C | [1] |
Pharmacological Properties
This compound is a highly potent and selective antagonist of the human A₂B adenosine receptor. Its antagonistic activity has been characterized through various in vitro assays, demonstrating nanomolar potency.
Table 2: Pharmacological Data for this compound
| Parameter | Receptor | Species | Value | Source(s) |
| IC₅₀ | A₂B Adenosine Receptor | Human | 3.64 nM | [2] |
| Kᵢ | A₂B Adenosine Receptor | Human | 0.393 nM | [4] |
| Selectivity | >100-fold selective over hA₁, hA₂ₐ, and hA₃ receptors | Human | - | [2] |
Signaling Pathways
As an antagonist of the A₂B adenosine receptor, this compound blocks the downstream signaling cascades initiated by the binding of adenosine to this G protein-coupled receptor (GPCR). The A₂B receptor is primarily coupled to Gs proteins, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse cellular responses.
Experimental Protocols
The following sections describe generalized experimental protocols that are commonly used to characterize the properties of A₂B adenosine receptor antagonists like this compound.
Synthesis of this compound
-
Synthesis of the 8-aryl-1-propylxanthine core: This could be achieved through the reaction of a substituted benzaldehyde with 1-propyl-5,6-diaminouracil.
-
Chlorosulfonylation of the aryl group: The 8-phenyl group would then be chlorosulfonylated to introduce the -SO₂Cl functional group.
-
Coupling with the piperazine moiety: The final step would involve the reaction of the sulfonyl chloride intermediate with 4-(4-chlorobenzyl)piperazine to yield this compound.
Purification at each step would likely be performed using column chromatography, and the final product's identity and purity confirmed by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Radioligand Binding Assay for Kᵢ Determination
This assay is used to determine the binding affinity (Kᵢ) of this compound for the A₂B adenosine receptor.
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human A₂B adenosine receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.
-
Radioligand: A radiolabeled A₂B receptor antagonist with high affinity, such as [³H]PSB-603, is used.
-
Incubation: The cell membranes, radioligand, and varying concentrations of this compound are incubated together to allow for competitive binding.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Functional Assay for IC₅₀ Determination (cAMP Accumulation Assay)
This assay measures the ability of this compound to inhibit the functional response of the A₂B receptor to an agonist.
-
Cell Culture: Cells expressing the A₂B receptor are cultured in appropriate media.
-
Agonist Stimulation: The cells are stimulated with a known A₂B receptor agonist (e.g., NECA) in the presence of varying concentrations of this compound. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.
-
Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a commercially available kit, such as an ELISA or HTRF assay.
-
Data Analysis: The cAMP levels are plotted against the concentration of this compound. The IC₅₀ value, representing the concentration of this compound that inhibits 50% of the agonist-induced cAMP production, is determined by fitting the data to a dose-response curve.
Addressing the P2Y₁₂ Receptor Discrepancy
It is important to reiterate that extensive literature review confirms this compound as a selective A₂B adenosine receptor antagonist. There is no significant evidence to support its activity as a P2Y₁₂ receptor antagonist. The P2Y₁₂ receptor is a distinct GPCR primarily involved in platelet aggregation and is the target of antiplatelet drugs like clopidogrel. While both adenosine and ADP (the ligand for P2Y₁₂) signaling can influence platelet function, this compound's mechanism of action is through the adenosine pathway. Any observed effects of this compound on platelet function would likely be indirect and mediated through its antagonism of A₂B receptors on platelets or other relevant cell types.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the A₂B adenosine receptor. Its high potency and selectivity make it a suitable probe for elucidating the involvement of A₂B receptor signaling in various processes, including inflammation, angiogenesis, and neurotransmission. This technical guide provides a foundational understanding of its chemical and pharmacological properties, along with standardized methodologies for its characterization. Future research with this compound will continue to shed light on the therapeutic potential of targeting the A₂B adenosine receptor.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Adenosine A2b Receptor Antagonists Products: R&D Systems [rndsystems.com]
- 3. Tritium-labeled agonists as tools for studying adenosine A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: In Vitro Binding Affinity of PSB-0788
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of PSB-0788, a potent and selective antagonist of the adenosine A2B receptor (A2BAR). This document details its binding characteristics, the experimental protocols used for its characterization, and the relevant signaling pathways.
Core Data Presentation: this compound Binding Affinity
The binding affinity of this compound has been determined through radioligand displacement assays and functional antagonist assays. The data clearly demonstrates its high affinity and selectivity for the human A2B adenosine receptor over other adenosine receptor subtypes.
| Compound | Parameter | Value (nM) | Receptor Subtype & Species | Source |
| This compound | Ki | 0.393 | Human A2B (recombinant) | Internal Data |
| IC50 | 3.64 | Human A2B (native, Jurkat T cells) | Internal Data | |
| Ki | >1000 | Human A3 (recombinant) | Internal Data | |
| Ki | 333 | Human A2A (recombinant) | Internal Data | |
| Ki | 1730 | Rat A2A (brain striatal membranes) | Internal Data | |
| Ki | 2240 | Human A1 (recombinant) | Internal Data | |
| Ki | 386 | Rat A1 (brain cortical membranes) | Internal Data |
Experimental Protocols
Radioligand Displacement Assay for Ki Determination
The equilibrium dissociation constant (Ki) of this compound for adenosine receptors was determined using a radioligand displacement assay. This method measures the ability of the unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.
1. Receptor Preparation:
-
Membranes from CHO cells stably expressing the recombinant human A1, A2A, or A3 adenosine receptors, or from HEK-293 cells expressing the human A2B adenosine receptor were used. For native rat receptors, cortical and striatal brain membranes were prepared.
2. Radioligands:
-
Specific radioligands were used for each receptor subtype. For instance, [3H]DPCPX for A1AR and A2BAR, and [3H]ZM241385 for A2AAR.[1]
3. Assay Conditions:
-
The assay was typically performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
A fixed concentration of the radioligand was incubated with the receptor preparation in the presence of increasing concentrations of this compound.
-
Non-specific binding was determined in the presence of a high concentration of a standard non-selective agonist like NECA.[1]
-
The reaction mixtures were incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).[2]
4. Data Analysis:
-
The bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
The IC50 values were determined by non-linear regression analysis of the competition curves.
-
The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
Functional Antagonist Assay for IC50 Determination (Calcium Mobilization)
The functional potency of this compound as an A2BAR antagonist was assessed by measuring its ability to inhibit the increase in intracellular calcium concentration induced by an A2BAR agonist in human Jurkat T cells.
1. Cell Culture:
-
Human Jurkat T-lymphocytes, which endogenously express the A2BAR, were cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
2. Calcium Indicator Loading:
-
Jurkat cells were loaded with a calcium-sensitive fluorescent dye, such as Fluo-3 AM or Fura-2 AM.[3]
3. Assay Procedure:
-
The dye-loaded cells were pre-incubated with varying concentrations of this compound.
-
The cells were then stimulated with a fixed concentration of an adenosine receptor agonist, such as NECA (5'-N-Ethylcarboxamidoadenosine), to induce an increase in intracellular calcium via the A2BAR.
-
The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, was measured using a fluorometric plate reader or by flow cytometry.[3]
4. Data Analysis:
-
The inhibitory effect of this compound at each concentration was calculated as the percentage reduction of the agonist-induced calcium response.
-
The IC50 value, the concentration of this compound that causes 50% inhibition of the maximal agonist response, was determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathways of the A2B Adenosine Receptor
The A2B adenosine receptor is a G protein-coupled receptor (GPCR) that can couple to both Gs and Gq proteins.[4][5] This dual coupling leads to the activation of two distinct downstream signaling cascades.
Caption: A2B Adenosine Receptor Signaling Pathways.
Experimental Workflow for Radioligand Displacement Assay
The following diagram illustrates the general workflow for determining the Ki of a test compound using a radioligand displacement assay.
Caption: Radioligand Displacement Assay Workflow.
Logical Relationship in Functional Antagonist Assay
This diagram outlines the logical steps and relationships in the functional assay to determine the IC50 of this compound.
Caption: Logic of the Functional Antagonist Assay.
References
- 1. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Intracellular calcium signaling by Jurkat T-lymphocytes exposed to a 60 Hz magnetic field [pubmed.ncbi.nlm.nih.gov]
- 4. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Profile of PSB-0788: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the pharmacological profile of PSB-0788, a potent and selective antagonist of the adenosine A₂B receptor (A₂B R). Designed for researchers, scientists, and professionals in drug development, this document details the compound's binding affinity, selectivity, and functional activity, supported by in-depth experimental protocols and visual representations of its mechanism of action.
Core Compound Properties
This compound, chemically identified as 8-[4-[4-(4-Chlorobenzyl)piperazide-1-sulfonyl)phenyl]]-1-propylxanthine, is a xanthine derivative that has demonstrated high affinity and selectivity for the human A₂B adenosine receptor.[1][2][3][4]
| Property | Value | Source |
| Chemical Name | 8-[4-[4-(4-Chlorobenzyl)piperazide-1-sulfonyl)phenyl]]-1-propylxanthine | [1] |
| Molecular Formula | C₂₅H₂₇ClN₆O₄S | [1] |
| Molecular Weight | 543.04 g/mol | [1] |
| Primary Target | Adenosine A₂B Receptor (A₂B R) Antagonist | [1][2] |
Quantitative Pharmacological Data
The following tables summarize the binding affinity and functional potency of this compound for the human adenosine A₂B receptor, as well as its selectivity over other adenosine receptor subtypes.
Table 1: Binding Affinity of this compound at Human Adenosine Receptors
| Receptor Subtype | Kᵢ (nM) |
| A₂B | 0.393 |
| A₁ | >10,000 |
| A₂A | >10,000 |
| A₃ | >10,000 |
| Data sourced from Hayallah, et al. (2009).[1][2] |
Table 2: Functional Antagonism of this compound at the Human A₂B Receptor
| Assay Type | IC₅₀ (nM) |
| cAMP Accumulation Assay | 3.64 |
| Data sourced from Hayallah, et al. (2009).[1][2] |
Mechanism of Action and Signaling Pathways
This compound functions as a competitive antagonist at the A₂B adenosine receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, primarily couples to Gs and Gq proteins. This activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP), and the activation of phospholipase C (PLC), leading to an increase in intracellular calcium (Ca²⁺) levels, respectively. By blocking the binding of adenosine, this compound inhibits these downstream signaling cascades.
Caption: A₂B Receptor Signaling Pathways and Inhibition by this compound.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature characterizing this compound and general practices for similar assays.
Radioligand Binding Assays
These assays were performed to determine the binding affinity (Kᵢ) of this compound for adenosine receptors.
Experimental Workflow:
Caption: Workflow for Radioligand Binding Assay.
Detailed Protocol:
-
Membrane Preparation: Membranes from HEK-293 cells stably transfected with the human A₁ , A₂A, A₂B, or A₃ adenosine receptor were used. Cells were homogenized in hypotonic buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4) and centrifuged. The resulting pellet was washed and resuspended in assay buffer (50 mM Tris-HCl, pH 7.4).
-
Binding Assay: Assays were performed in a total volume of 250 µL. 50 µL of membrane suspension (20-50 µg of protein) was incubated with 50 µL of the radioligand ([³H]PSB-603 for A₂B receptors) and 50 µL of varying concentrations of this compound (or buffer for total binding). Non-specific binding was determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM xanthine amine congener for A₁ and A₂A, 10 µM NECA for A₃, and 10 µM PSB-603 for A₂B).
-
Incubation: The mixture was incubated for 60 minutes at room temperature.
-
Filtration: The incubation was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in polyethyleneimine. The filters were washed three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: Competition binding data were analyzed using a non-linear regression curve fitting program to determine the IC₅₀ values. Kᵢ values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Functional cAMP Accumulation Assay
This assay was used to determine the functional potency (IC₅₀) of this compound in antagonizing agonist-induced cAMP production.
Experimental Workflow:
Caption: Workflow for cAMP Accumulation Assay.
Detailed Protocol:
-
Cell Seeding: HEK-293 cells expressing the human A₂B receptor were seeded into 384-well plates and cultured to near confluency.
-
Pre-incubation: The culture medium was removed, and cells were washed with assay buffer (e.g., HBSS containing 5 mM HEPES). Cells were then pre-incubated with varying concentrations of this compound for 20 minutes at room temperature.
-
Stimulation: The A₂B receptor agonist NECA (5'-N-Ethylcarboxamidoadenosine) was added to a final concentration that elicits a submaximal response (e.g., EC₈₀) and incubated for 30 minutes at 37°C.
-
cAMP Measurement: Intracellular cAMP levels were measured using a homogenous time-resolved fluorescence energy transfer (TR-FRET) assay, such as the LANCE Ultra cAMP kit, according to the manufacturer's instructions. This involves cell lysis followed by the addition of Eu-cAMP tracer and ULight-anti-cAMP antibody.
-
Data Analysis: The TR-FRET signal is inversely proportional to the amount of cAMP produced. The data were normalized to the response of the agonist alone and analyzed using non-linear regression to determine the IC₅₀ value of this compound.
In Vivo Pharmacological Profile
A previously published in vivo study investigating the effects of this compound in a model of periventricular leukomalacia-like injury has been retracted due to concerns regarding data reliability. Therefore, at present, there are no validated, publicly available in vivo studies specifically characterizing the pharmacological effects of this compound.
However, other selective A₂B receptor antagonists have been evaluated in various in vivo models, suggesting potential therapeutic applications for compounds with this mechanism of action. For instance, selective A₂B antagonists have shown antinociceptive effects in rodent models of pain and have been investigated for their potential in treating inflammatory conditions such as asthma.[5][6] In vivo studies with other A₂B antagonists typically involve the administration of the compound to animal models of disease, followed by the assessment of relevant physiological or behavioral endpoints.
Summary and Future Directions
This compound is a highly potent and selective antagonist of the adenosine A₂B receptor, with sub-nanomolar binding affinity and low nanomolar functional inhibitory activity in vitro. Its high selectivity against other adenosine receptor subtypes makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A₂B receptor.
The lack of validated in vivo data for this compound highlights a critical gap in its pharmacological profile. Future research should focus on conducting well-controlled in vivo studies to evaluate its efficacy and safety in relevant disease models, which could include inflammatory disorders, cancer, and pain. Such studies will be essential to determine the therapeutic potential of this promising A₂B receptor antagonist.
Disclaimer: This document is intended for research and informational purposes only. This compound is a research chemical and is not approved for human use.
References
- 1. 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: development and characterization of adenosine A2B receptor antagonists and a new radioligand with subnanomolar affinity and subtype specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: development and characterization of adenosine A2B receptor antagonists and a new radioligand with subnanomolar affinity and subtype specificity. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Dual A2A/A2B Adenosine Receptor Antagonist M1069 Counteracts Immunosuppressive Mechanisms of Adenosine and Reduces Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Discovery and Synthesis of PSB-0788: A Potent and Selective Adenosine A₂B Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PSB-0788, chemically identified as 8-[4-[4-(4-Chlorobenzyl)piperazide-1-sulfonyl)phenyl]]-1-propylxanthine, has emerged as a highly potent and selective antagonist for the adenosine A₂B receptor (A₂BAR).[1] This document provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. It is intended to serve as a technical guide for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its mechanism of action, experimental protocols for its synthesis and evaluation, and a summary of its key quantitative data. The potential therapeutic applications of this compound, particularly in the context of inflammatory conditions, are also explored.
Introduction: The Adenosine A₂B Receptor as a Therapeutic Target
Adenosine is a ubiquitous endogenous nucleoside that modulates a wide array of physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The A₂B receptor is a low-affinity adenosine receptor that is thought to be activated under conditions of cellular stress or injury when adenosine concentrations are significantly elevated. A₂BARs are expressed in various tissues and cell types, including mast cells, epithelial cells, and smooth muscle cells, and have been implicated in the pathophysiology of a range of disorders, most notably inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD), as well as cancer and diabetes. The development of selective A₂B receptor antagonists, therefore, represents a promising therapeutic strategy for these conditions.
Discovery of this compound
This compound was developed as part of a systematic investigation into a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines designed to identify potent and selective A₂B adenosine receptor antagonists. This research, published in the Journal of Medicinal Chemistry in 2009, led to the discovery of several compounds with subnanomolar affinity for the human A₂B receptor. This compound, designated as compound 17 in this study, was identified as one of the most potent and selective compounds in the series.[1]
Pharmacological Profile of this compound
This compound exhibits high binding affinity and exceptional selectivity for the human adenosine A₂B receptor. Its pharmacological profile has been primarily characterized through radioligand binding assays.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: Binding Affinity of this compound at Human Adenosine Receptors
| Receptor Subtype | Kᵢ (nM) |
| A₂B | 0.393 |
| A₁ | 2240 |
| A₂A | 333 |
| A₃ | >1000 |
Data sourced from MedChemExpress, citing Borrmann et al., 2009.[1]
Table 2: Selectivity Profile of this compound
| Receptor Comparison | Selectivity (fold) |
| A₁ vs. A₂B | ~5700 |
| A₂A vs. A₂B | ~847 |
| A₃ vs. A₂B | >2544 |
Selectivity is calculated as the ratio of Kᵢ values (Kᵢ(other receptor) / Kᵢ(A₂B)).
Synthesis of this compound
The synthesis of this compound follows a multi-step pathway typical for the generation of 8-phenylxanthine derivatives. The general synthetic scheme involves the construction of the xanthine core, followed by the introduction of the sulfonylpiperazine side chain.
Experimental Protocol: Synthesis of this compound
The following is a representative, detailed protocol for the synthesis of this compound, based on general methods for the synthesis of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines.
Step 1: Synthesis of 1-propyl-8-bromoxanthine
A mixture of 1-propyl-3,7-dimethylxanthine and N-bromosuccinimide in a suitable solvent such as chloroform is refluxed. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization to yield 1-propyl-8-bromoxanthine.
Step 2: Synthesis of 8-(4-carboxyphenyl)-1-propylxanthine
1-propyl-8-bromoxanthine is coupled with 4-carboxyphenylboronic acid via a Suzuki coupling reaction. The reaction is typically carried out in a solvent mixture such as toluene/ethanol/water in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). The mixture is heated under an inert atmosphere until the starting materials are consumed. After cooling, the product is extracted, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Step 3: Synthesis of 8-(4-chlorosulfonylphenyl)-1-propylxanthine
8-(4-carboxyphenyl)-1-propylxanthine is converted to its corresponding sulfonyl chloride. This is achieved by reacting the carboxylic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is typically performed at reflux. After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure to yield the crude 8-(4-chlorosulfonylphenyl)-1-propylxanthine, which is used in the next step without further purification.
Step 4: Synthesis of this compound (8-[4-[4-(4-Chlorobenzyl)piperazide-1-sulfonyl)phenyl]]-1-propylxanthine)
To a solution of 8-(4-chlorosulfonylphenyl)-1-propylxanthine in a suitable solvent like dichloromethane, a solution of 1-(4-chlorobenzyl)piperazine and a base (e.g., triethylamine) in dichloromethane is added dropwise at 0°C. The reaction mixture is then stirred at room temperature. Upon completion, the reaction is quenched with water, and the product is extracted into the organic layer. The organic phase is washed, dried, and concentrated. The final product, this compound, is purified by column chromatography or recrystallization.
Experimental Protocols: Pharmacological Characterization
The pharmacological activity of this compound is primarily determined through radioligand binding assays to assess its affinity and selectivity for the adenosine A₂B receptor.
Radioligand Binding Assay Protocol
This protocol describes a competitive binding assay to determine the inhibitory constant (Kᵢ) of this compound at the human adenosine A₂B receptor.
Materials:
-
Membrane preparations from cells stably expressing the human adenosine A₂B receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]PSB-603 (a close structural analog and selective A₂B antagonist).
-
Non-labeled competitor: this compound.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a non-selective adenosine receptor agonist (e.g., NECA) or a potent A₂B antagonist.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane preparations on ice and resuspend them in the assay buffer to a final protein concentration of 20-40 µ g/well .
-
Assay Setup: In a 96-well plate, add the following components in a final volume of 200 µL:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of various concentrations of this compound (typically ranging from 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of [³H]PSB-603 at a final concentration close to its K₋d value (e.g., 0.5 nM).
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
-
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at the adenosine A₂B receptor. The A₂B receptor is a G protein-coupled receptor that can couple to both Gₛ and G₀/₁₁ proteins. Activation of the A₂B receptor by adenosine leads to the stimulation of adenylyl cyclase (via Gₛ), resulting in an increase in intracellular cyclic AMP (cAMP) levels. It can also activate phospholipase C (PLC) (via G₀/₁₁), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. By blocking the binding of adenosine to the A₂B receptor, this compound inhibits these downstream signaling cascades.
Visualizations
References
The A2B Adenosine Receptor Antagonist PSB-0788: A Technical Guide for Adenosine Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of PSB-0788, a potent and selective antagonist of the A2B adenosine receptor. While originally queried as an A1 adenosine receptor antagonist, the scientific literature unequivocally identifies this compound as a highly selective tool for studying the A2B adenosine receptor. This document will detail its chemical properties, binding affinities, and the signaling pathways it modulates. Furthermore, it will provide comprehensive experimental protocols for utilizing this compound in adenosine signaling research, accompanied by visualizations to facilitate understanding.
Adenosine is a ubiquitous nucleoside that modulates numerous physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1] The A2B receptor, in particular, is a low-affinity adenosine receptor that is often upregulated and activated under conditions of cellular stress and inflammation, making it a key therapeutic target for a variety of diseases. This compound serves as a critical pharmacological tool for elucidating the nuanced roles of the A2B receptor in these processes.
Chemical and Pharmacological Properties of this compound
This compound is a xanthine derivative with the chemical name 8-[4-[4-(4-Chlorobenzyl)piperazide-1-sulfonyl)phenyl]]-1-propylxanthine.[2] Its utility in research stems from its high affinity and selectivity for the human A2B adenosine receptor.
Quantitative Data: Binding Affinity and Potency
The selectivity profile of this compound has been characterized through extensive radioligand binding and functional assays. The following tables summarize the quantitative data for this compound and related compounds at the four human adenosine receptor subtypes.
Table 1: Binding Affinity (Ki) of this compound at Human Adenosine Receptors
| Receptor Subtype | Ki (nM) | Source |
| A2B | 0.393 | [3] |
| A1 | 2240 | [3] |
| A2A | 333 | [3] |
| A3 | >1000 | [3] |
Table 2: Functional Potency (IC50) of this compound at Human Adenosine Receptors
| Receptor Subtype | IC50 (nM) | Assay Type | Source |
| A2B | 3.64 | Calcium Mobilization (Jurkat T-cells) | [3] |
Adenosine A2B Receptor Signaling Pathways
The A2B adenosine receptor is coupled to both Gs and Gq proteins, leading to the activation of two primary signaling cascades: the adenylyl cyclase/cAMP pathway and the phospholipase C/calcium mobilization pathway.[4] this compound, as a competitive antagonist, blocks the binding of adenosine and other agonists to the A2B receptor, thereby inhibiting these downstream signaling events.
A2B Receptor-Gs Signaling Pathway
Activation of the A2B receptor by an agonist leads to the stimulation of adenylyl cyclase via the Gs alpha subunit. This results in the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and other downstream effectors. This compound blocks this pathway, preventing the agonist-induced increase in intracellular cAMP.
A2B Receptor-Gq Signaling Pathway
In certain cell types, the A2B receptor also couples to Gq proteins.[4] Upon agonist binding, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This compound blocks this agonist-induced calcium mobilization.
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of this compound are provided below.
Radioligand Binding Assay
This protocol is for a competitive binding assay to determine the affinity (Ki) of this compound for the A2B adenosine receptor using a radiolabeled antagonist, such as [3H]PSB-603.
Materials:
-
Membrane preparations from cells expressing the human A2B adenosine receptor (e.g., CHO or HEK293 cells).[5]
-
[3H]PSB-603 (Radioligand).[5]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]
-
This compound stock solution (in DMSO).
-
Non-specific binding determinator: 10 µM PSB-1115 or another high-affinity A2B antagonist.[6]
-
Adenosine deaminase (ADA).[6]
-
Glass fiber filters (e.g., GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Thaw the membrane preparation on ice.
-
Pre-incubate the membranes with adenosine deaminase (2 U/mg protein) for 20 minutes at room temperature to remove any endogenous adenosine.[6]
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or non-specific binding determinator.
-
25 µL of varying concentrations of this compound.
-
50 µL of [3H]PSB-603 solution (final concentration ~0.5 nM).[5]
-
100 µL of the membrane suspension (10-20 µg of protein).
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol describes how to measure the antagonist effect of this compound on agonist-stimulated cAMP production in cells expressing the A2B receptor.
Materials:
-
HEK293 cells stably expressing the human A2B adenosine receptor.
-
Assay medium: DMEM with 50 mM HEPES, pH 7.4.[3]
-
This compound stock solution (in DMSO).
-
A2B receptor agonist: NECA (5'-N-Ethylcarboxamidoadenosine).
-
Phosphodiesterase inhibitor: Rolipram (10 µM).[3]
-
Adenosine deaminase (ADA).[3]
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell lysis buffer.
Procedure:
-
Seed the HEK293-A2B cells in a 96-well plate and grow to confluence.
-
Wash the cells three times with assay medium.[3]
-
Pre-incubate the cells with varying concentrations of this compound and rolipram in the presence of adenosine deaminase for 15-30 minutes at 37°C.[3]
-
Stimulate the cells with a fixed concentration of NECA (e.g., EC80 concentration) for 30 minutes at 37°C.[3]
-
Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen assay kit.
-
Calculate the IC50 value for this compound.
Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of this compound's ability to inhibit agonist-induced calcium release in cells endogenously expressing the A2B receptor, such as Jurkat T-cells.[3]
Materials:
-
Jurkat T-cells.[4]
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).[3]
-
Probenecid (to prevent dye leakage).[3]
-
This compound stock solution (in DMSO).
-
A2B receptor agonist: NECA.[4]
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).
Procedure:
-
Load the Jurkat T-cells with the calcium-sensitive dye in the presence of probenecid for 60 minutes at room temperature.[3]
-
Add varying concentrations of this compound to the cells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of NECA to stimulate the cells.
-
Record the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
Calculate the IC50 value for this compound based on the inhibition of the peak fluorescence response.
Logical Relationships: Utility of this compound in Research
This compound's high potency and selectivity for the A2B adenosine receptor make it an invaluable tool for dissecting the receptor's role in various physiological and pathological contexts.
Conclusion
This compound is a potent and selective antagonist of the A2B adenosine receptor, making it an essential pharmacological tool for researchers in academia and the pharmaceutical industry. Its ability to specifically block A2B receptor-mediated signaling allows for the precise investigation of this receptor's role in health and disease. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of adenosine signaling.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. Probing Biased/Partial Agonism at the G Protein-Coupled A2B Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium mobilization in Jurkat cells via A2b adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Radiofluorinated Adenosine A2B Receptor Antagonist as Potential Ligand for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tritium-labeled agonists as tools for studying adenosine A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
A Technical Guide to the Biological Functions of A2B Receptor Antagonism by PSB-0788
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological functions associated with the antagonism of the A2B adenosine receptor (A2BAR) by the selective antagonist, PSB-0788. This document details the molecular interactions, signaling pathways, and cellular and physiological effects of A2BAR blockade with this compound, supported by quantitative data and detailed experimental methodologies.
Introduction to the A2B Adenosine Receptor
The A2B adenosine receptor is one of four G protein-coupled receptors (GPCRs) for adenosine, alongside the A1, A2A, and A3 receptors.[1] Unlike the high-affinity A1 and A2A receptors, the A2BAR has a lower affinity for adenosine and is thought to be primarily activated under conditions of high adenosine concentrations, such as those occurring during inflammation, hypoxia, and cancer.[2] The A2BAR is coupled to both Gs and Gq proteins, leading to the activation of multiple downstream signaling cascades.[2][3] Its role in various physiological and pathological processes, including inflammation, cancer, and fibrosis, has made it an attractive target for therapeutic intervention.[1][4]
This compound: A Potent and Selective A2B Receptor Antagonist
This compound, with the chemical name 8-[4-[4-(4-Chlorobenzyl)piperazide-1-sulfonyl)phenyl]]-1-propylxanthine, is a potent and highly selective antagonist of the human A2B adenosine receptor.[5] Its selectivity is a crucial attribute for a pharmacological tool and a potential therapeutic agent, as it minimizes off-target effects that could arise from interactions with other adenosine receptor subtypes.
Quantitative Data for this compound
The following table summarizes the binding affinity and potency of this compound at human adenosine receptors.
| Receptor Subtype | Parameter | Value (nM) | Reference |
| Human A2B | IC50 | 3.64 | |
| Human A2B | Ki | 0.393 | [5] |
| Human A1 | Selectivity | >100-fold vs A2B | |
| Human A2A | Selectivity | >100-fold vs A2B | |
| Human A3 | Selectivity | >100-fold vs A2B |
A2B Receptor Signaling Pathways and the Impact of this compound
The A2B receptor's ability to couple to different G proteins results in the activation of diverse intracellular signaling pathways. This compound, by blocking the binding of adenosine to the A2BAR, inhibits these downstream signaling events.
Gs-cAMP-PKA Pathway
Activation of the A2BAR by adenosine leads to the stimulation of adenylyl cyclase via the Gs alpha subunit, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[1][2] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, influencing gene expression and cellular function.[2][3] this compound blocks this cascade by preventing the initial Gs protein activation.
Gq-PLC-IP3/DAG Pathway
The A2BAR can also couple to Gq proteins, activating Phospholipase C (PLC).[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[2][6] This pathway is implicated in various cellular responses, including inflammation and secretion. This compound antagonism prevents the Gq-mediated activation of this pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathways
A2BAR activation has been shown to modulate the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2 and p38.[3][7] These pathways play critical roles in cell proliferation, differentiation, and apoptosis. The antagonism of A2BAR by this compound can therefore influence these fundamental cellular processes.
Biological Functions of A2B Receptor Antagonism
The blockade of A2B receptor signaling by antagonists like this compound has been shown to have significant effects in various preclinical models of disease.
Anti-Inflammatory Effects
High extracellular adenosine levels are a hallmark of inflamed tissues. A2BAR activation on immune cells can either promote or suppress inflammation depending on the cell type and context.[2] Antagonism of the A2BAR has been shown to reduce inflammatory responses. For instance, the A2B antagonist PSB-603 significantly reduced inflammation in mouse models, decreasing levels of inflammatory cytokines like IL-6 and TNF-α.[8] This suggests that this compound could be a valuable tool for studying and potentially treating inflammatory conditions.
Anti-Cancer Effects
The tumor microenvironment is often characterized by high levels of adenosine, which can promote tumor growth, angiogenesis, and immune suppression.[4] The A2BAR is overexpressed in several cancer types.[1] Blockade of the A2BAR with antagonists has been shown to inhibit tumor cell proliferation and enhance anti-tumor immunity.[4]
Anti-Fibrotic Effects
Adenosine and the A2BAR are implicated in the pathogenesis of fibrosis in various organs.[9] A2BAR activation can promote the differentiation of fibroblasts into myofibroblasts, which are key cells in the fibrotic process. Therefore, antagonism with this compound represents a potential strategy to mitigate fibrotic diseases.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the antagonism of the A2B receptor by this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the A2B receptor.
Methodology:
-
Membrane Preparation: Cell membranes from a cell line recombinantly expressing the human A2B receptor (e.g., HEK-293 or CHO cells) are prepared by homogenization and centrifugation.[10] Protein concentration is determined using a standard assay (e.g., BCA assay).[11]
-
Assay Setup: In a 96-well plate, combine the cell membranes (typically 20-50 µg of protein), a fixed concentration of a suitable A2B receptor radioligand (e.g., [3H]PSB-603 or [3H]NECA), and varying concentrations of this compound.[10] The final volume is brought up with binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.[10]
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[10] The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[11]
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled A2B receptor ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[12]
cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit A2B receptor-mediated Gs signaling.
Methodology:
-
Cell Culture: Plate cells expressing the A2B receptor (e.g., HEK-293 or CHO cells) in a 96-well plate and grow to near confluence.[13]
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., rolipram or IBMX) for 15-30 minutes at 37°C.[13][14] The PDE inhibitor prevents the degradation of cAMP.
-
Antagonist Treatment: Add varying concentrations of this compound to the wells and incubate for a further 15-30 minutes.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of an A2B receptor agonist (e.g., NECA) for 15-30 minutes at 37°C.[13]
-
Cell Lysis and cAMP Quantification: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as an enzyme immunoassay (EIA) or a homogeneous time-resolved fluorescence (HTRF) assay.[13][15]
-
Data Analysis: Generate a dose-response curve for the inhibition of agonist-stimulated cAMP production by this compound. Calculate the IC50 value, which represents the concentration of this compound that causes a 50% reduction in the agonist-induced cAMP response.
In Vivo Murine Cancer Model
This protocol outlines a general approach to evaluate the anti-tumor efficacy of this compound in a preclinical cancer model.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., SCID or nude mice) to prevent rejection of human tumor xenografts.[16]
-
Cell Line: Choose a cancer cell line known to express the A2B receptor (e.g., PC-3 prostate cancer cells).[16]
-
Tumor Implantation: Implant a defined number of cancer cells (e.g., 1-5 x 10^6) subcutaneously or orthotopically into the mice.[16]
-
Treatment: Once tumors are established and have reached a palpable size, randomize the mice into treatment and control groups. Administer this compound (at a predetermined dose and schedule, e.g., daily intraperitoneal injections) or vehicle control.[16]
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly. Also, monitor the body weight and overall health of the animals.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors.
-
Tumor Growth: Measure the final tumor weight and volume.
-
Immunohistochemistry: Analyze tumor sections for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).
-
Immune Cell Infiltration: If using a model with a competent immune system or a humanized mouse model, analyze the immune cell infiltrate in the tumors by flow cytometry or immunohistochemistry.
-
Metastasis: Examine relevant organs (e.g., lungs, liver) for metastatic lesions.
-
Conclusion
This compound is a powerful pharmacological tool for investigating the biological roles of the A2B adenosine receptor. Its high potency and selectivity make it suitable for a wide range of in vitro and in vivo studies. The antagonism of the A2BAR by this compound has demonstrated significant potential in modulating inflammatory, oncogenic, and fibrotic processes. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of A2B receptor antagonism. As our understanding of A2BAR signaling continues to grow, selective antagonists like this compound will be instrumental in translating this knowledge into novel therapeutic strategies for a variety of diseases.
References
- 1. Adenosine A2B Receptor: From Cell Biology to Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Kinetic analysis of antagonist-occupied adenosine-A3 receptors within membrane microdomains of individual cells provides evidence of receptor dimerization and allosterism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AID 372139 - Binding affinity to human adenosine A2B receptor - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tritium-labeled agonists as tools for studying adenosine A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. abcam.com [abcam.com]
- 16. An In Vivo Mouse Model for Human Prostate Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Preclinical Profile of PSB-0788
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes publicly available preclinical data for the research compound PSB-0788. A comprehensive search of scientific literature and toxicology databases did not yield specific studies detailing its safety and toxicity profile, such as LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), genotoxicity, carcinogenicity, or organ-specific toxicity. The information presented herein is focused on its pharmacological characterization.
Executive Summary
This compound is a potent and selective antagonist of the A2B adenosine receptor (A2BAR).[1][2] It belongs to a class of xanthine-8-yl-benzenesulfonamide derivatives and is utilized in preclinical research to investigate the physiological and pathophysiological roles of the A2BAR.[2][3] Due to its high affinity and selectivity, particularly for human and rat A2B receptors, it serves as a valuable pharmacological tool.[4][5] Its potential therapeutic applications are being explored in chronic inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), as well as in oncology.[1][3][6][7] The absence of dedicated public safety and toxicity studies necessitates that any future development of this compound or its analogs would require rigorous toxicological evaluation.
Pharmacological Profile: Affinity and Selectivity
This compound is characterized by its high binding affinity (Ki) and functional potency (IC50) at the A2B adenosine receptor. Its selectivity is species-dependent, showing high selectivity for human and rat A2BARs but only moderate selectivity in mice.[4][5][8]
Table 1: Quantitative Pharmacological Data for this compound
| Parameter | Species | Receptor Subtype | Value | Reference |
| Ki | Human | A2B | 0.393 nM | [1][2] |
| IC50 | Human | A2B | 3.64 nM | [1][2] |
| Selectivity | Human & Rat | A2B | High | [4][8] |
| Selectivity | Mouse | A2B vs A1 | ~60-fold | [4][8] |
Mechanism of Action
This compound functions as a competitive antagonist at the A2B adenosine receptor. Adenosine receptors (A1, A2A, A2B, and A3) are a class of G protein-coupled receptors (GPCRs) that mediate the physiological effects of the endogenous nucleoside adenosine.[9][10] The A2B receptor, in particular, is coupled to Gs and Gq proteins.[11] Its activation by adenosine, which is often released under conditions of cellular stress or inflammation, leads to downstream signaling cascades.
-
Gs Coupling: Activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[6]
-
Gq Coupling: Activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC).[11]
By blocking the binding of adenosine to the A2BAR, this compound inhibits these downstream signaling events. This antagonism is the basis for its potential therapeutic effects in diseases where A2BAR signaling is upregulated, such as in certain inflammatory conditions and cancers.[6]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its characterization.
Caption: A2B Adenosine Receptor Signaling Pathway and this compound Antagonism.
Caption: General Experimental Workflow for Pharmacological Profiling of this compound.
Experimental Protocols
While specific toxicology protocols for this compound are not available, the pharmacological data were generated using standard preclinical methodologies.
Radioligand Binding Assays
The affinity (Ki) of this compound for adenosine receptor subtypes is determined via competitive radioligand binding assays.
-
Source Material: Membranes are prepared from cell lines (e.g., HEK-293) stably expressing the recombinant human, rat, or mouse A1, A2A, A2B, or A3 adenosine receptor.
-
Radioligand: A subtype-selective radiolabeled ligand (e.g., [3H]PSB-603 for A2BAR) is used at a concentration near its Kd value.
-
Incubation: Receptor membranes are incubated with the radioligand in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 values (concentration of this compound that inhibits 50% of specific radioligand binding) are determined by nonlinear regression analysis. Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
Ex Vivo Vascular Reactivity Studies
The functional effect of this compound has been assessed in isolated tissue preparations, such as rat aortic rings.[12]
-
Tissue Preparation: Aortic rings are harvested from adult rats and mounted in an organ bath containing an oxygenated physiological salt solution at 37°C.[12]
-
Pre-contraction: The rings are pre-contracted to a sub-maximal level with an agonist like norepinephrine.[12]
-
Inhibitor Application: Tissues are pre-incubated with this compound (e.g., 10 μM) or vehicle control.[12]
-
Adenosine Challenge: A cumulative concentration-response curve to adenosine is generated to induce relaxation.
-
Measurement: Changes in isometric tension are recorded to quantify the degree of relaxation.
-
Analysis: The effect of this compound is determined by comparing the adenosine-induced relaxation in its presence versus its absence. In these studies, this compound did not alter adenosine-induced relaxation, suggesting A2B receptors play a minimal role in this specific ex vivo model.[12]
Potential Safety and Toxicity Considerations (Inferred)
In the absence of direct toxicological data, potential safety considerations must be inferred from the known biological roles of the A2B adenosine receptor.
-
Cardiovascular System: Adenosine receptors are crucial in regulating cardiac function and vascular tone.[9] While studies in rat aorta suggest a limited role for A2BAR in adenosine-induced vasodilation, its function in other vascular beds or under pathological conditions could be different.[12]
-
Immune and Inflammatory Systems: The A2BAR is implicated in both pro- and anti-inflammatory processes.[5] Its expression is often upregulated on immune cells like mast cells, macrophages, and dendritic cells.[6] Antagonism by this compound could modulate immune responses, which may be therapeutically desirable in chronic inflammatory diseases but could also lead to unintended immunological effects.
-
Oncology: A2BAR blockade is being investigated as an anti-cancer strategy, as the receptor can promote tumor growth and metastasis.[6] The long-term consequences of systemic A2BAR blockade on non-cancerous tissues would need to be thoroughly evaluated.
-
Species Differences: The noted difference in selectivity between rodents and humans highlights a critical consideration for preclinical toxicology.[4][8] A compound appearing safe in mice might have a different profile in rats or humans due to off-target effects at other adenosine receptors.
Conclusion and Future Directions
This compound is a well-characterized, high-affinity A2BAR antagonist that serves as a critical tool for preclinical research. Its pharmacological profile demonstrates high potency and selectivity in human and rat systems. While it holds promise for investigating therapeutic strategies in inflammation and oncology, the complete lack of publicly available safety and toxicity data is a major gap. To advance this compound or any related compound towards clinical consideration, a comprehensive preclinical safety program is mandatory. This would include, at a minimum, in vitro cytotoxicity and genotoxicity assays, single- and repeat-dose in vivo toxicity studies in relevant animal species, and cardiovascular safety pharmacology assessments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adenosine Receptor | DC Chemicals [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. International Union of Basic and Clinical Pharmacology. CXII: Adenosine Receptors: A Further Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity is species-dependent: Characterization of standard agonists and antagonists at human, rat, and mouse adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. Adenosine receptor - Wikipedia [en.wikipedia.org]
- 10. Adenosine and adenosine receptors: Newer therapeutic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Purinergic System as a Pharmacological Target for the Treatment of Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adenosine relaxation in isolated rat aortic rings and possible roles of smooth muscle Kv channels, KATP channels and A2a receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PSB-0788 in Neuroinflammation: A Technical Guide for Researchers
An In-depth Examination of the Adenosine A2B Receptor Antagonist PSB-0788 and its Applications in Neuroinflammatory Research
Executive Summary
Neuroinflammation is a critical component in the pathogenesis of numerous neurological disorders. The purinergic signaling system, particularly adenosine receptors, has emerged as a key regulator of inflammatory processes within the central nervous system (CNS). This technical guide focuses on this compound, a potent and selective antagonist of the adenosine A2B receptor (A2BAR). Contrary to some initial assumptions, this compound does not target the P2X7 receptor, but rather exerts its effects through the nuanced modulation of A2BAR signaling pathways. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its mechanism of action, quantitative data from relevant studies, detailed experimental protocols, and visualizations of associated signaling pathways and workflows. The evidence presented herein highlights the potential of this compound as a valuable research tool for investigating the complexities of neuroinflammation and as a potential therapeutic agent.
Introduction: Correcting the Target - this compound is an Adenosine A2B Receptor Antagonist
This compound is a xanthine derivative chemically identified as 8-[4-[4-(4-Chlorobenzyl)piperazide-1-sulfonyl)phenyl]]-1-propylxanthine. It is crucial for researchers to note that this compound is a potent and selective antagonist for the adenosine A2B receptor, not the P2X7 receptor. The A2B receptor is a G-protein coupled receptor that is typically activated by higher concentrations of adenosine, which are often present under pathological conditions such as hypoxia and inflammation. This characteristic makes the A2BAR a particularly interesting target for therapeutic intervention in diseases with a neuroinflammatory component.
Mechanism of Action in Neuroinflammation
The A2B receptor is expressed on various cells within the CNS, including microglia and oligodendrocyte precursor cells (OPCs). Its role in neuroinflammation is complex and can be context-dependent. Activation of A2BAR on microglia can lead to the production of both pro-inflammatory cytokines, such as Interleukin-6 (IL-6), and anti-inflammatory cytokines, like Interleukin-10 (IL-10). By blocking the A2B receptor, this compound can modulate these signaling cascades, generally leading to a reduction in pro-inflammatory responses and influencing processes like myelination.
Signaling Pathways
The primary signaling pathway initiated by A2BAR activation involves the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This can then activate Protein Kinase A (PKA) and other downstream effectors. Additionally, A2BAR can couple to Gq proteins, activating the Phospholipase C (PLC) pathway, which results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and Protein Kinase C (PKC) activation. The p38 MAPK pathway has also been implicated in A2BAR-mediated cytokine release. This compound, as an antagonist, prevents adenosine from binding to the A2BAR, thus inhibiting these downstream signaling events.
Quantitative Data on this compound
The following table summarizes the available quantitative data for this compound. While direct studies on its effect on cytokine levels in neuroinflammation are limited, its potency and effects in related models are presented.
| Parameter | Species | Receptor | Value | Assay Type | Source |
| IC₅₀ | Human | Adenosine A₂B | 3.64 nM | Radioligand binding assay | Tocris Bioscience |
| Selectivity | Human | A₁, A₂A, A₃ vs A₂B | >100-fold | Radioligand binding assay | Tocris Bioscience |
| Effect on Myelination | Rat (in vivo) | - | Increased MBP levels | Western Blot, IHC | [1] |
| Effect on Myelination | Rat (in vitro) | - | Prevented agonist-induced increase in myelination | Confocal Microscopy | [2] |
MBP: Myelin Basic Protein; IHC: Immunohistochemistry.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for in vitro and in vivo studies investigating the effects of this compound on neuroinflammation.
In Vitro Microglia Activation Assay
This protocol outlines the steps to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.
-
Cell Culture:
-
Culture primary microglia or a microglial cell line (e.g., BV-2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plate cells in 24-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1 hour. This compound should be dissolved in DMSO to prepare a stock solution.
-
Stimulate the microglia with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. Include a control group with no LPS or this compound treatment.
-
-
Analysis of Inflammatory Mediators:
-
ELISA: Collect the cell culture supernatant to quantify the concentration of secreted cytokines such as TNF-α, IL-6, and IL-10 using commercially available ELISA kits.
-
qRT-PCR: Lyse the cells and extract total RNA. Perform quantitative real-time PCR to measure the mRNA expression levels of pro-inflammatory genes (e.g., Nos2, Tnf, Il6) and anti-inflammatory genes (e.g., Il10).
-
Immunocytochemistry: Fix the cells and perform immunofluorescence staining for markers of microglial activation, such as Iba1 and CD68.
-
In Vivo LPS-Induced Neuroinflammation Model
This protocol describes the administration of this compound in a mouse model of systemic inflammation-induced neuroinflammation.
-
Animal Model:
-
Use adult C57BL/6 mice.
-
Induce neuroinflammation by a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).
-
-
Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline with 10% DMSO and 10% Tween 80).
-
Administer this compound (e.g., 1-10 mg/kg, i.p.) 30 minutes prior to the LPS injection. A vehicle control group should be included.
-
-
Behavioral and Molecular Analysis:
-
Sickness Behavior: Monitor for signs of sickness behavior (e.g., reduced locomotion, social withdrawal) at 2, 4, and 24 hours post-LPS injection.
-
Tissue Collection: At 24 hours post-injection, euthanize the mice and perfuse with saline. Collect brain tissue.
-
Cytokine Analysis: Homogenize one hemisphere of the brain and measure cytokine levels (TNF-α, IL-6, IL-10) using ELISA or a multiplex assay.
-
Immunohistochemistry: Fix the other hemisphere in 4% paraformaldehyde, section the brain, and perform immunohistochemistry for microglial (Iba1) and astrocyte (GFAP) activation markers.
-
Research Applications and Future Directions
This compound serves as a critical tool for dissecting the role of the A2B receptor in various neuroinflammatory contexts. Its high selectivity allows for precise interrogation of A2BAR-mediated pathways, distinguishing them from the effects of other adenosine receptors.
Current and Potential Research Applications:
-
Demyelinating Diseases: Given the findings that this compound can influence myelination, it is a valuable compound for studying diseases like multiple sclerosis and periventricular leukomalacia.[1][2]
-
Ischemic Brain Injury: A2B receptor expression is upregulated following ischemia, and modulating its activity could impact post-stroke inflammation and recovery.
-
Neurodegenerative Diseases: Chronic neuroinflammation is a hallmark of diseases like Alzheimer's and Parkinson's. This compound can be used to explore the contribution of A2BAR signaling to the inflammatory microenvironment in these conditions.
-
Sickness Behavior: Investigating the effects of this compound in LPS-induced models can elucidate the role of A2BAR in the behavioral consequences of systemic inflammation.
Future Directions:
Further research is needed to fully characterize the therapeutic potential of this compound. Dose-response studies in various animal models of neuroinflammation are required to establish efficacy and a therapeutic window. Additionally, studies focusing on the downstream effects of this compound on specific microglial phenotypes (M1 vs. M2) and their functional consequences, such as phagocytosis, would be highly valuable. The development of brain-penetrant A2BAR antagonists based on the structure of this compound could also pave the way for clinical translation.
Conclusion
This compound is a selective and potent adenosine A2B receptor antagonist, not a P2X7 receptor antagonist. This distinction is fundamental for its application in neuroinflammation research. By blocking A2BAR, this compound offers a valuable means to investigate the complex role of this receptor in modulating microglial activation, cytokine production, and myelination processes. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at unraveling the intricate mechanisms of neuroinflammation and exploring the therapeutic potential of A2B receptor antagonism.
References
Methodological & Application
Application Notes and Protocols for PSB-0788 Administration in Animal Models of Periventricular Leukomalacia (PVL)
Disclaimer: The primary source for the following application notes and protocols is a study that has been retracted due to significant concerns about the reliability of the data. Therefore, the methodologies and findings should be interpreted with extreme caution and require independent verification.
Introduction
Periventricular leukomalacia (PVL) is a major form of white matter brain injury in premature infants, often leading to cerebral palsy and cognitive impairments.[1][2][3] The pathophysiology of PVL involves damage to pre-myelinating oligodendrocytes, often triggered by hypoxia-ischemia and maternal or neonatal inflammation.[1][2] Animal models, particularly those combining hypoxia-ischemia and inflammation (e.g., using lipopolysaccharide or LPS), are crucial for investigating potential therapeutic interventions.[1][2]
One potential therapeutic target is the adenosine A2B receptor (A2BAR). Under pathological conditions with high adenosine levels, A2BAR activation is implicated in inflammatory responses. PSB-0788 is a potent and selective antagonist of the A2B receptor and has been investigated for its potential neuroprotective effects in a maternal inflammation-induced animal model of PVL.[4][5] The retracted study by Li et al. (2022) suggested that this compound may ameliorate PVL-like injury by promoting the development and differentiation of oligodendrocyte precursor cells (OPCs).[4][6]
These notes provide a detailed overview of the experimental protocols for inducing a PVL-like injury in a rat model and for the administration of this compound, based on the retracted literature.
Quantitative Data Summary
Note: The following data is derived from a retracted publication and should be treated as preliminary and unverified.
Table 1: Effect of this compound on Inflammatory Cytokines in a Maternal Inflammation-Induced PVL Model
| Treatment Group | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-10 (pg/mL) |
| PVL-CON | Not significantly different from PVL-PSB | Not significantly different from PVL-PSB | Not significantly different from PVL-PSB | Significantly lower than PVL-PSB |
| PVL-PSB | Not significantly different from PVL-CON | Not significantly different from PVL-CON | Not significantly different from PVL-CON | Significantly increased |
Data are expressed as mean ± SD (n=5). #P < 0.05 for Student's t-test.[6]
Table 2: Effect of this compound on Myelination Markers in Offspring Brains
| Treatment Group | MBP Positive Cells (in corpus callosum) | MBP Protein Level (in cerebral white matter) |
| PVL-CON | Significantly lower than PVL-PSB | Significantly lower than PVL-PSB |
| PVL-PSB | Significantly increased | Significantly increased |
Data are expressed as mean ± SD (n=5). #P < 0.05 for Student's t-test.[6]
Signaling Pathways and Experimental Workflows
Signaling Pathway
Caption: Proposed signaling pathway of this compound in a maternal inflammation-induced PVL model.
Experimental Workflow
Caption: Experimental workflow for this compound administration in a maternal inflammation-induced rat model of PVL.
Experimental Protocols
Note: These protocols are based on a retracted study and must be independently validated.
Animal Model of Maternal Inflammation-Induced PVL
-
Animals: 18 pregnant Sprague-Dawley (SD) rats.[4]
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Grouping: Randomly divide the pregnant rats into three groups:
-
Control Group: Intraperitoneal injection of phosphate-buffered saline (PBS).
-
PVL-CON Group: Intraperitoneal injection of lipopolysaccharide (LPS).
-
PVL-PSB Group: Intraperitoneal injection of LPS followed by this compound.[4]
-
-
Induction of Maternal Inflammation: On embryonic day 18 (E18), administer a single intraperitoneal (i.p.) injection of LPS (0.5 mg/kg) to the PVL-CON and PVL-PSB groups to induce maternal inflammation. The Control group receives an equivalent volume of PBS.[6]
This compound Administration
-
Drug Preparation: Dissolve this compound in a suitable vehicle (the original study does not specify the vehicle, but DMSO followed by dilution in saline or PBS is common).
-
Administration: On embryonic day 19 (E19), administer a single i.p. injection of this compound (1 mg/kg) to the pregnant rats in the PVL-PSB group.[6]
Postnatal Tissue Collection and Analysis
-
Tissue Harvesting: At postnatal day 7 (P7), euthanize the rat offspring. Perfuse transcardially with saline followed by 4% paraformaldehyde for immunohistochemistry, or rapidly dissect and freeze the brain tissue for biochemical analyses.
-
Western Blot Analysis:
-
Homogenize cerebral white matter tissue in RIPA lysis buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against Myelin Basic Protein (MBP), NG2, and CC-1 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) kit and quantify band density.
-
-
Immunohistochemistry:
-
Embed fixed brain tissue in paraffin and section coronally.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using citrate buffer.
-
Block with goat serum.
-
Incubate with primary antibodies for MBP, NG2, and CC-1 overnight at 4°C.
-
Incubate with appropriate fluorescently-labeled secondary antibodies.
-
Counterstain with DAPI.
-
Capture images using a fluorescence microscope and quantify the number of positive cells in the region of interest (e.g., corpus callosum).[6]
-
-
ELISA for Inflammatory Cytokines:
-
Homogenize brain tissue samples.
-
Centrifuge the homogenates and collect the supernatant.
-
Measure the concentrations of IL-1β, IL-6, TNF-α, and IL-10 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[6]
-
Concluding Remarks
The selective A2B receptor antagonist this compound presents a potential therapeutic avenue for mitigating white matter injury in PVL. The protocols outlined above, derived from a retracted study, provide a foundational framework for investigating its efficacy in a maternal inflammation-induced animal model. However, it is imperative that researchers independently validate these methodologies and findings to ensure scientific rigor and data reliability. Future studies should also aim to elucidate the precise downstream mechanisms of this compound in this model and explore its therapeutic window and long-term functional outcomes.
References
- 1. Animal models of periventricular leukomalacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal Models of Periventricular Leukomalacia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Progress in periventricular leukomalacia. | Semantic Scholar [semanticscholar.org]
- 4. PSB0788 ameliorates maternal inflammation-induced periventricular leukomalacia-like injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PSB 0788 | Adenosine A2B Receptors | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
Preparation of PSB-0788 Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of PSB-0788, a potent and selective adenosine A2B receptor antagonist. Adherence to this protocol will ensure the accurate and reproducible preparation of this compound for in vitro and in vivo studies.
Chemical Properties and Data
This compound is a valuable tool in neuroscience research and drug development, specifically for studies involving the adenosine A2B receptor. Accurate preparation of stock solutions is the first critical step in any experiment. The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 543.04 g/mol | [1][2] |
| Formula | C₂₅H₂₇ClN₆O₄S | [1] |
| CAS Number | 1027513-54-7 | [1] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility in DMSO | < 54.3 mg/mL (approx. 100 mM) | [1][2] |
| Appearance | White solid | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This is a common starting concentration for serial dilutions to achieve desired experimental concentrations.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or other appropriate sterile vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.43 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. To continue the example of a 10 mM solution with 5.43 mg of compound, add 1 mL of DMSO.
-
Dissolution: Cap the tube securely and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but ensure the solution returns to room temperature before storage.
-
Storage: The freshly prepared stock solution should be used as soon as possible.[1] For short-term storage, store at -20°C.[1][3] Some suppliers recommend storage at 2-8°C or +4°C for the solid compound.[2][4] It is generally not recommended to store the solution for long periods.[1] For long-term storage of the solid compound, follow the manufacturer's specific recommendations, which may include storage at -20°C.[1][3]
Visualizing the Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
References
Application Notes and Protocols for the Analysis of Myelin Basic Protein Expression Using PSB-0788
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction
Myelin Basic Protein (MBP) is a crucial structural protein of the myelin sheath in the central nervous system (CNS), produced by oligodendrocytes.[1][2] Its expression level is a key indicator of oligodendrocyte health and myelination status. Dysregulation or reduction of MBP is associated with demyelinating diseases such as multiple sclerosis.[3] Therefore, assays that measure MBP expression are vital for research into neurodegenerative diseases and the development of potential therapeutics.
Background on PSB-0788
The scientific literature regarding the specific mechanism of action for this compound presents conflicting information. It has been described as a selective antagonist for the adenosine A2B receptor and the adenosine A1 receptor.[4] Notably, a study that investigated the effect of this compound on MBP expression in a model of periventricular leukomalacia-like injury has been retracted due to significant concerns about the reliability of the data.[5][6] In that retracted study, this compound was reported to increase the expression of MBP.[5][6]
Given the current ambiguity and the retracted status of key literature, the following protocols should be considered as a general framework for investigating the effect of a test compound, such as this compound, on the expression of Myelin Basic Protein. It is imperative for researchers to independently verify the mechanism of action of this compound and validate their findings.
Principle of the Method
The protocol described below is designed to assess the impact of a test compound (e.g., this compound) on the levels of Myelin Basic Protein in cell culture or animal tissue samples. The core technique is Western blot analysis, a widely used method to detect and quantify specific proteins in a complex mixture. The workflow involves treating the biological system with the compound, preparing protein lysates, separating the proteins by size using gel electrophoresis, transferring them to a membrane, and then detecting MBP using a specific primary antibody. The signal from the antibody is then visualized and can be quantified to determine relative changes in MBP expression between different treatment groups.
II. Experimental Protocols
A. In Vitro Model: Treatment of Oligodendrocyte Cell Culture
This protocol is designed for researchers working with primary oligodendrocytes or oligodendrocyte precursor cell (OPC) lines.
-
Cell Culture: Plate oligodendrocytes or OPCs at a suitable density in appropriate culture vessels and allow them to adhere and differentiate as required by the specific cell type.
-
Induction of Damage (Optional): To study potential protective effects, a stressor can be introduced to induce oligodendrocyte damage and reduce MBP expression. Common stressors include lipopolysaccharide (LPS), glutamate, or staurosporine. A control group without the damaging agent should be included.
-
Compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations. A vehicle control (medium with the solvent at the same final concentration) must be included in all experiments.
-
Experimental Groups:
-
Control (untreated cells)
-
Vehicle Control
-
Damage agent alone (if applicable)
-
This compound alone (at various concentrations)
-
Damage agent + this compound (at various concentrations)
-
-
Incubation: Treat the cells with the compound for a predetermined time course (e.g., 24, 48, or 72 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay. This is essential for equal protein loading in the Western blot.
-
Proceed to Western Blot Protocol (Section C).
B. In Vivo Model: Administration and Tissue Collection
This protocol is for researchers working with animal models of demyelination or neuroinflammation. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee.
-
Animal Model: Utilize an appropriate animal model for studying demyelination, such as the cuprizone model or Experimental Autoimmune Encephalomyelitis (EAE).
-
Compound Administration: Administer this compound to the animals via a suitable route (e.g., intraperitoneal injection, oral gavage). The dosage and frequency will need to be determined through pilot studies.
-
Experimental Groups:
-
Control (healthy animals)
-
Vehicle Control (in disease model)
-
Disease Model + this compound
-
-
Tissue Collection: At the end of the treatment period, euthanize the animals and dissect the relevant CNS tissue (e.g., brain, spinal cord).
-
Tissue Homogenization: Immediately homogenize the tissue in ice-cold lysis buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the homogenates to pellet debris and determine the protein concentration of the supernatant.
-
Proceed to Western Blot Protocol (Section C).
C. Western Blot Protocol for Myelin Basic Protein (MBP)
-
Sample Preparation: Dilute the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of a polyacrylamide gel (e.g., 15% or 4-20% gradient gel for resolving the different MBP isoforms). Include a pre-stained protein ladder to monitor migration. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MBP, diluted in blocking buffer, overnight at 4°C with gentle agitation. MBP has several isoforms that can appear as multiple bands between 14-22 kDa.[7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG), diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of the antibodies and re-probed with an antibody against a loading control protein (e.g., GAPDH, β-actin, or β-tubulin).
III. Data Presentation
Quantitative data from Western blot analysis should be presented in a clear, tabular format. Densitometry analysis of the protein bands should be performed using appropriate software (e.g., ImageJ). The intensity of the MBP band should be normalized to the intensity of the loading control band for each sample.
Table 1: Relative Expression of Myelin Basic Protein (MBP) following Treatment
| Treatment Group | Normalized MBP Expression (Mean ± SEM) | Fold Change vs. Vehicle Control | p-value |
| Control | |||
| Vehicle | |||
| Damage Agent | |||
| This compound (Low Dose) | |||
| This compound (High Dose) | |||
| Damage Agent + this compound (Low Dose) | |||
| Damage Agent + this compound (High Dose) |
IV. Visualizations
Experimental Workflow Diagram
Caption: Workflow for investigating the effect of this compound on MBP expression.
Conceptual Signaling Pathway
Caption: Hypothesized protective mechanism of a test compound on oligodendrocytes.
References
- 1. Myelin basic protein: a multifunctional protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Atlas of the Myelin Basic Protein Interaction Landscape [mdpi.com]
- 3. Myelin basic protein and demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. PSB0788 ameliorates maternal inflammation-induced periventricular leukomalacia-like injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myelin basic protein gene contains separate enhancers for oligodendrocyte and Schwann cell expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of Tissues Following PSB-0788 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-0788 is a potent and selective antagonist of the adenosine A2B receptor (A2BAR), with an IC50 of 3.64 nM for human A2B receptors. Its high selectivity makes it a valuable tool for investigating the physiological and pathophysiological roles of the A2BAR. In preclinical research, this compound has been investigated for its potential therapeutic effects in conditions involving inflammation and tissue injury. For instance, studies have shown that this compound can ameliorate maternal inflammation-induced periventricular leukomalacia-like injury by promoting the normal development of oligodendrocyte precursor cells and improving remyelination, as evidenced by increased levels of myelin basic protein (MBP).[1]
These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of paraffin-embedded tissues treated with this compound. The protocol is designed to allow for the visualization and quantification of changes in protein expression, such as MBP, to assess the biological effects of this compound treatment.
Data Presentation
Table 1: Hypothetical Quantitative Analysis of MBP Staining Intensity
| Treatment Group | Dose | N | Average Staining Intensity Score (± SEM) | Percent Positively Stained Area (± SEM) |
| Vehicle Control | - | 5 | 1.2 ± 0.3 | 15.2% ± 3.1% |
| This compound | 1 mg/kg | 5 | 2.8 ± 0.4 | 35.7% ± 4.5% |
| This compound | 5 mg/kg | 5 | 3.5 ± 0.5 | 52.1% ± 5.2% |
| This compound | 10 mg/kg | 5 | 3.8 ± 0.4 | 65.4% ± 4.8% |
*Staining intensity was scored on a scale of 0 (no staining) to 4 (very strong staining). Significance is denoted as p < 0.05 and p < 0.01 compared to the vehicle control group.
Signaling Pathway
This compound acts as a competitive antagonist at the adenosine A2B receptor. Under pathological conditions where adenosine levels are elevated, A2BAR activation can trigger downstream signaling cascades, often linked to inflammation and cellular stress. By blocking this interaction, this compound can modulate these pathways.
References
PSB-0788 as a tool for studying purinergic signaling
It is critically important for researchers to note that PSB-0788 is not a P2Y12 receptor antagonist . Scientific literature and supplier data consistently identify this compound as a potent and highly selective adenosine A2B receptor antagonist [1]. While both P2Y12 and A2B receptors are key components of the broader purinergic signaling system, they are distinct targets activated by different endogenous ligands (ADP for P2Y12, adenosine for A2B).
This document is therefore structured to first provide accurate data on this compound as an A2B antagonist and then, to address the user's underlying interest in studying P2Y12-mediated signaling, will provide comprehensive application notes and protocols for a representative P2Y12 receptor antagonist.
Part 1: this compound as a Selective Adenosine A2B Receptor Antagonist
This compound serves as a valuable pharmacological tool for investigating the diverse roles of the adenosine A2B receptor. Its high potency and selectivity make it suitable for delineating A2B-mediated pathways from those activated by other adenosine receptor subtypes.
Pharmacological Data for this compound
The following table summarizes the binding affinity and functional potency of this compound, demonstrating its clear preference for the human A2B receptor.
| Parameter | Species/System | Value | Reference |
| IC₅₀ | Human A₂B Adenosine Receptor | 3.64 nM | [1] |
| Kᵢ | Human A₂B Adenosine Receptor | 0.393 nM | [1] |
| Kᵢ | Human A₁ Adenosine Receptor | 2240 nM | [1] |
| Kᵢ | Human A₂A Adenosine Receptor | 333 nM | [1] |
| Kᵢ | Human A₃ Adenosine Receptor | >1000 nM | [1] |
| Selectivity | Displays over 100-fold selectivity for the human A₂B receptor over A₁, A₂A, and A₃ subtypes. |
Part 2: Application of a Representative P2Y12 Antagonist for Studying Purinergic Signaling
To facilitate research into P2Y12 signaling as intended by the user's request, this section provides detailed application notes and protocols using a representative P2Y12 antagonist as a model tool. P2Y12 antagonists are indispensable for studying platelet biology, thrombosis, and hemostasis[2][3].
Application Notes
Introduction to P2Y12 Receptor Signaling
The P2Y12 receptor is a Gi protein-coupled receptor (GPCR) that is a cornerstone of platelet activation and aggregation[4][5]. The binding of its natural agonist, adenosine diphosphate (ADP), triggers a cascade of intracellular events. The activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[5][6]. This reduction in cAMP diminishes the activity of Protein Kinase A (PKA), an inhibitor of platelet activation.
In parallel, the Gβγ subunits of the Gi protein activate phosphoinositide 3-kinase (PI3K), which in turn activates the serine/threonine kinase Akt[4][6]. The combined effect of decreased PKA activity and Akt activation leads to the "inside-out" signaling that causes a conformational change in the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on the platelet surface[6]. This activation enables the GPIIb/IIIa receptor to bind fibrinogen, which acts as a bridge between adjacent platelets, leading to aggregation and the formation of a stable thrombus[6][7]. The P2Y12 receptor is a key therapeutic target for antiplatelet drugs used to prevent heart attacks and strokes[3].
Mechanism of Action and Research Applications
P2Y12 antagonists work by competitively blocking the ADP binding site on the receptor, thereby preventing platelet activation and aggregation[3][]. These compounds are essential tools for:
-
Investigating the role of P2Y12 in hemostasis and thrombosis.
-
Studying the contribution of platelet activation to inflammatory processes[9].
-
Screening for novel anti-thrombotic agents.
-
Elucidating the detailed molecular mechanisms of platelet signaling pathways.
Visualizations
P2Y12 Signaling Pathway
Caption: ADP-induced P2Y12 receptor signaling cascade in platelets.
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay by Light Transmission Aggregometry (LTA)
This protocol outlines the measurement of a P2Y12 antagonist's ability to inhibit ADP-induced platelet aggregation.
Materials:
-
Human whole blood collected in 3.2% sodium citrate tubes.
-
P2Y12 antagonist stock solution.
-
Adenosine diphosphate (ADP) solution.
-
Phosphate-buffered saline (PBS) or other appropriate vehicle.
-
Light Transmission Aggregometer and cuvettes.
-
Centrifuge.
Procedure:
-
Prepare Platelet-Rich Plasma (PRP): Centrifuge whole blood at 200 x g for 15 minutes at room temperature without brake. Carefully collect the upper PRP layer.
-
Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at 2000 x g for 10 minutes. Collect the supernatant (PPP).
-
Instrument Calibration: Set the aggregometer baseline (100% transmission) using PPP and the upper limit (0% transmission) using PRP.
-
Assay: a. Place 450 µL of PRP into a cuvette with a stir bar and allow it to equilibrate to 37°C in the aggregometer. b. Add 50 µL of the P2Y12 antagonist at various concentrations (or vehicle) and incubate for 5 minutes. c. Add a concentration of ADP known to induce a submaximal aggregation response (e.g., 10 µM). d. Record the change in light transmission for at least 5 minutes.
-
Data Analysis: Determine the maximal aggregation percentage for each condition. Calculate the percent inhibition relative to the vehicle control and plot against antagonist concentration to determine the IC₅₀ value.
Protocol 2: Calcium Mobilization Assay in P2Y12-Expressing Cells
This protocol measures the inhibitory effect of a P2Y12 antagonist on ADP-induced calcium signaling. As P2Y12 is Gi-coupled and does not directly mobilize calcium, this assay requires a cell line co-expressing the P2Y12 receptor and a promiscuous G-protein (e.g., Gαqi5) that couples to the calcium pathway[10].
Materials:
-
HEK293 or CHO cells stably expressing human P2Y12 and Gαqi5.
-
Black, clear-bottom 96-well or 384-well cell culture plates.
-
Calcium-sensitive dye (e.g., Fluo-8 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
ADP solution.
-
P2Y12 antagonist stock solutions.
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent.
Procedure:
-
Cell Culture: Seed the cells into the microplates and grow to confluence.
-
Dye Loading: Remove the growth medium and add the calcium dye loading solution to each well. Incubate for 1 hour at 37°C.
-
Assay Execution: a. Place the cell plate into the FLIPR instrument. b. The instrument will add the P2Y12 antagonist at various concentrations to the wells. c. After a brief incubation period (e.g., 5-15 minutes), the instrument will add a pre-determined concentration of ADP (e.g., EC₈₀) to stimulate the cells.
-
Data Acquisition: Measure the fluorescence kinetically, starting just before ADP addition and continuing for 2-3 minutes.
-
Data Analysis: Calculate the peak fluorescence response minus the baseline for each well. Determine the percent inhibition for each antagonist concentration relative to the ADP-only control and calculate the IC₅₀ value.
General Experimental Workflow
Caption: A logical workflow for using a P2Y12 antagonist in research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are P2Y12 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Flow Cytometry Analysis of Microglia Following PSB-0788 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis and neuroinflammatory processes.[1][2] Their activation is a hallmark of various neurological disorders. The P2Y12 receptor, a purinergic receptor exclusively expressed on microglia within the healthy brain parenchyma, is a key regulator of their activation, motility, and chemotaxis.[3][4][5] Extracellular nucleotides, such as ATP and ADP, released from damaged cells, act as "find-me" signals, guiding microglia to sites of injury via the P2Y12 receptor.[6] Consequently, antagonism of the P2Y12 receptor presents a promising therapeutic strategy for modulating neuroinflammation.
PSB-0788 is a potent and selective antagonist of the P2Y12 receptor. By blocking this receptor, this compound is expected to inhibit microglial activation and the subsequent release of pro-inflammatory mediators, thereby attenuating neuroinflammation. This application note provides a detailed protocol for the analysis of microglial activation states using flow cytometry following treatment with this compound.
Principle of the Method
This protocol describes the isolation of microglia from brain tissue and their subsequent analysis by multi-color flow cytometry. Microglia are identified based on the expression of specific cell surface markers. The canonical gating strategy for microglia is based on their expression of CD11b and an intermediate level of CD45 (CD11b+/CD45int).[7] More specific identification can be achieved by including markers such as TMEM119 and P2RY12, which are relatively specific to microglia under homeostatic conditions.
The activation state of microglia can be further characterized by examining the expression of markers associated with different functional phenotypes. For instance, increased expression of CD68, a lysosomal protein, is indicative of phagocytic activity and a reactive state. The polarization of microglia towards a pro-inflammatory (M1-like) or an anti-inflammatory (M2-like) phenotype can be assessed by staining for markers such as CD86 (M1) and CD206 (M2).
Treatment with this compound is hypothesized to reduce the expression of activation and pro-inflammatory markers on microglia in response to a pro-inflammatory stimulus, such as lipopolysaccharide (LPS). This protocol provides the framework to quantify these changes, offering insights into the therapeutic potential of this compound.
Data Presentation
The following tables summarize the expected quantitative data from a flow cytometry experiment analyzing the effects of this compound on microglia in a mouse model of LPS-induced neuroinflammation.
Table 1: Effect of this compound on Microglia Population in the Brain
| Treatment Group | Total Viable Cells (x10^6) | Percentage of Microglia (CD11b+/CD45int) |
| Vehicle Control | 5.2 ± 0.4 | 10.3 ± 1.1 |
| LPS (1 mg/kg) | 5.5 ± 0.5 | 15.8 ± 1.5* |
| LPS + this compound (10 mg/kg) | 5.3 ± 0.4 | 11.5 ± 1.2# |
*p < 0.05 compared to Vehicle Control; #p < 0.05 compared to LPS. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Microglial Activation Markers
| Treatment Group | % CD68+ of Microglia | % P2RY12+ of Microglia |
| Vehicle Control | 8.2 ± 0.9 | 92.5 ± 2.1 |
| LPS (1 mg/kg) | 45.7 ± 4.2 | 65.3 ± 5.8 |
| LPS + this compound (10 mg/kg) | 20.1 ± 2.5# | 85.1 ± 3.4# |
*p < 0.05 compared to Vehicle Control; #p < 0.05 compared to LPS. Data are presented as mean ± SEM.
Table 3: Effect of this compound on Microglial Polarization Markers
| Treatment Group | % CD86+ (M1-like) of Microglia | % CD206+ (M2-like) of Microglia |
| Vehicle Control | 5.1 ± 0.6 | 12.4 ± 1.3 |
| LPS (1 mg/kg) | 38.9 ± 3.7* | 8.9 ± 1.0 |
| LPS + this compound (10 mg/kg) | 15.3 ± 1.9# | 11.8 ± 1.2 |
*p < 0.05 compared to Vehicle Control; #p < 0.05 compared to LPS. Data are presented as mean ± SEM.
Experimental Protocols
I. Reagents and Materials
-
Animals: Adult C57BL/6 mice
-
This compound: Prepare stock solution in DMSO and dilute in sterile saline for injection.
-
Lipopolysaccharide (LPS): From E. coli O111:B4
-
Buffers:
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
FACS Buffer: PBS with 2% FBS and 2 mM EDTA
-
-
Enzymes for Digestion:
-
Collagenase D (20 mg/mL stock)
-
DNase I (10 mg/mL stock)
-
-
Density Gradient Medium: Percoll (or similar)
-
Red Blood Cell Lysis Buffer
-
Fc Block: Anti-mouse CD16/CD32 antibody
-
Fluorochrome-conjugated Antibodies:
-
CD45 (e.g., PerCP-Cy5.5)
-
CD11b (e.g., PE-Cy7)
-
P2RY12 (e.g., PE)
-
TMEM119 (e.g., BV421)
-
CD68 (e.g., APC)
-
CD86 (e.g., FITC)
-
CD206 (e.g., APC-Cy7)
-
Viability Dye (e.g., Zombie NIR™ or similar)
-
-
Intracellular Staining Buffers: Fixation and Permeabilization buffers
II. Animal Treatment
-
Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle to mice.
-
After 1 hour, induce neuroinflammation by administering LPS (e.g., 1 mg/kg, intraperitoneally) or saline.
-
Euthanize mice 24 hours after LPS injection for brain tissue collection.
III. Microglia Isolation from Adult Mouse Brain
-
Anesthetize the mouse and perfuse transcardially with ice-cold HBSS to remove blood from the brain.
-
Dissect the brain and place it in a petri dish with ice-cold HBSS.
-
Mince the brain tissue into small pieces using a sterile scalpel.
-
Transfer the minced tissue to a gentleMACS C Tube containing enzymatic digestion buffer (e.g., HBSS with Collagenase D and DNase I).
-
Dissociate the tissue using a gentleMACS Dissociator with a pre-set program for brain tissue.
-
Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 30% isotonic Percoll solution.
-
Carefully layer this cell suspension on top of a 70% isotonic Percoll solution in a 15 mL conical tube to create a density gradient.
-
Centrifuge at 500 x g for 20 minutes at room temperature with no brake.
-
Carefully collect the layer of cells at the 30%/70% interphase, which contains the microglia.
-
Wash the collected cells with HBSS and centrifuge at 300 x g for 10 minutes at 4°C.
-
If necessary, perform red blood cell lysis.
-
Resuspend the cell pellet in FACS buffer for antibody staining.
IV. Flow Cytometry Staining
-
Count the isolated cells and adjust the concentration to 1 x 10^7 cells/mL in FACS buffer.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add the viability dye according to the manufacturer's protocol and incubate.
-
Wash the cells with FACS buffer.
-
Add Fc block to each tube and incubate on ice for 15 minutes to prevent non-specific antibody binding.
-
Without washing, add the cocktail of fluorochrome-conjugated antibodies for surface markers (CD45, CD11b, P2RY12, TMEM119, CD86, CD206).
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
For intracellular staining (CD68), fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.
-
Add the anti-CD68 antibody and incubate for 30 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in FACS buffer for flow cytometry analysis.
V. Flow Cytometry Data Acquisition and Analysis
-
Acquire data on a flow cytometer equipped with the appropriate lasers for the chosen fluorochromes.
-
Use single-color controls for compensation.
-
Analyze the data using a suitable software (e.g., FlowJo™, FCS Express™).
-
Gate on single, live cells.
-
Identify microglia as CD45int/CD11b+ cells.
-
Further analyze the microglia population for the expression of P2RY12, TMEM119, CD68, CD86, and CD206.
Mandatory Visualizations
Caption: Experimental workflow for flow cytometry analysis of microglia.
Caption: P2Y12 receptor signaling pathway in microglia.
Conclusion
This application note provides a comprehensive framework for investigating the immunomodulatory effects of the P2Y12 receptor antagonist, this compound, on microglia using flow cytometry. The detailed protocols for microglia isolation, antibody staining, and data analysis, coupled with the expected quantitative outcomes, offer a robust methodology for researchers in neuropharmacology and neuroimmunology. The provided diagrams visually summarize the experimental process and the underlying signaling pathway, facilitating a deeper understanding of the experimental design and the mechanism of action of this compound. This approach enables the precise quantification of changes in microglial activation and polarization, providing valuable insights into the therapeutic potential of targeting the P2Y12 receptor in neuroinflammatory conditions.
References
- 1. Neuroinflammation-induced parvalbumin interneuron and oscillation deficits might contribute to neurobehavioral abnormities in a two-hit model of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond Activation: Characterizing Microglial Functional Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. P2Y12 Receptor on the Verge of a Neuroinflammatory Breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new genetic strategy for targeting microglia in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing PSB-0788 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of PSB-0788 for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective antagonist of the A2B adenosine receptor (A2BAR).[1] Its primary mechanism of action is to block the binding of adenosine to the A2BAR, thereby inhibiting the downstream signaling pathways activated by this receptor. The A2B receptor is a G protein-coupled receptor (GPCR) that can couple to both Gs and Gq proteins.[2] Activation of these pathways can lead to an increase in intracellular cyclic AMP (cAMP) and inositol phosphate, respectively, influencing a variety of cellular processes including inflammation, proliferation, and apoptosis.
Q2: What is a recommended starting concentration for this compound in a cell-based assay?
A good starting point for determining the optimal concentration of this compound is to consider its reported potency. This compound has a high affinity for the human A2B adenosine receptor, with a reported IC50 value of 3.64 nM and a Ki value of 0.393 nM.[1] For initial experiments, a concentration range spanning at least two orders of magnitude around the IC50 is recommended. A typical starting range could be from 1 nM to 100 nM. However, the optimal concentration will be cell-type and assay-dependent.
Q3: How should I prepare a stock solution of this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 10 mM in DMSO, which can then be serially diluted in your assay buffer or cell culture medium to the desired final concentrations. Store the DMSO stock solution at -20°C or -80°C for long-term stability.[1]
Troubleshooting Guides
Problem 1: No or weak antagonist effect of this compound observed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Sub-optimal concentration of this compound | Perform a dose-response experiment with a wider concentration range of this compound (e.g., 0.1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line and assay conditions. |
| Low A2B adenosine receptor expression | Verify the expression level of the A2B adenosine receptor in your cell line using techniques like qPCR, western blotting, or flow cytometry. If expression is low, consider using a cell line with higher endogenous expression or a system with transient or stable overexpression of the A2B receptor. |
| Agonist concentration is too high | If you are using an agonist to stimulate the A2B receptor, its concentration might be too high, making it difficult for this compound to compete effectively. Perform an agonist dose-response curve to determine the EC80 or EC50 concentration and use that for your antagonist assays. |
| Incorrect assay setup | Review your experimental protocol, ensuring correct incubation times, buffer conditions, and detection methods. For cAMP assays, ensure that a phosphodiesterase (PDE) inhibitor is included to prevent cAMP degradation. |
| Degradation of this compound | Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. The stability of this compound in your specific cell culture medium at 37°C over the course of your experiment should be considered. |
Problem 2: High background signal or off-target effects.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high | High concentrations of any compound can lead to non-specific effects. Stick to the lowest effective concentration determined from your dose-response curve. This compound shows high selectivity for the A2B receptor over other adenosine receptor subtypes (A1, A2A, and A3). However, at very high concentrations, off-target effects on other proteins cannot be entirely ruled out. |
| Cytotoxicity | High concentrations of this compound or the vehicle (DMSO) may be toxic to your cells. Perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the concentration at which this compound becomes toxic to your specific cell line. Ensure the final DMSO concentration in your assay is low and consistent across all wells (typically ≤ 0.5%). |
| Interference with detection method | Some compounds can interfere with assay detection systems (e.g., fluorescence or luminescence). Run a control with this compound in the absence of cells to check for any direct effect on the assay reagents. |
Problem 3: Poor solubility or precipitation of this compound in aqueous media.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Low aqueous solubility | This compound, like many xanthine derivatives, may have limited solubility in aqueous buffers. Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is kept to a minimum in the final assay volume. |
| Precipitation upon dilution | When diluting the DMSO stock solution into your aqueous assay buffer, vortex or mix thoroughly to ensure proper dispersion. Visually inspect for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or explore the use of a different solvent system if compatible with your assay. |
| Interaction with media components | Components in complex cell culture media, especially serum, can sometimes interact with small molecules and affect their solubility and availability. Consider reducing the serum concentration during the assay or using a serum-free medium if your cells can tolerate it for the duration of the experiment. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a cAMP Assay
This protocol outlines a general workflow for determining the IC50 of this compound in a cell line that expresses the A2B adenosine receptor and responds to an agonist with an increase in intracellular cAMP.
Materials:
-
Cells expressing the A2B adenosine receptor
-
Cell culture medium (with and without serum)
-
This compound
-
A2B receptor agonist (e.g., NECA)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serum Starvation (Optional): If your assay is sensitive to serum components, replace the growth medium with serum-free or low-serum medium for a few hours before the assay.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of this compound in assay buffer to achieve a range of concentrations (e.g., 10x final concentration).
-
Prepare a solution of the A2B agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Prepare a solution of a PDE inhibitor in the assay buffer.
-
-
Antagonist Pre-incubation: Add the diluted this compound solutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (DMSO).
-
Agonist Stimulation: Add the A2B agonist to all wells (except for the negative control) and incubate for a time known to produce a robust cAMP response (e.g., 10-30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration as a function of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Workflow for Optimizing this compound Concentration:
Caption: Workflow for determining the optimal this compound concentration.
Protocol 2: Assessing Cytotoxicity of this compound
This protocol provides a general method for evaluating the potential cytotoxic effects of this compound using a commercially available MTT or similar viability assay.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
MTT reagent
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
96-well cell culture plates
-
Positive control for cytotoxicity (e.g., doxorubicin or staurosporine)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach and grow for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control and a positive control.
-
Incubation: Incubate the plate for a period relevant to your main assay (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot cell viability against the this compound concentration to determine the cytotoxic concentration 50 (CC50).
Signaling Pathway
A2B Adenosine Receptor Signaling:
The A2B adenosine receptor, upon activation by adenosine, can initiate multiple downstream signaling cascades. The canonical pathway involves the activation of adenylyl cyclase through a Gs protein, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to changes in gene expression and cellular function. Additionally, the A2B receptor can couple to Gq proteins, activating Phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of Protein Kinase C (PKC).
Caption: A2B Adenosine Receptor signaling pathways.
References
Preventing PSB-0788 degradation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PSB-0788. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: For long-term storage, this compound should be stored as a solid at -20°C. For preparing stock solutions, dimethyl sulfoxide (DMSO) is a commonly used solvent.[1] A study on the stability of various compounds in DMSO showed that many remain stable for extended periods when stored correctly.[2][3] It is recommended to prepare high-concentration stock solutions in anhydrous DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] While some studies have shown stability of compounds in DMSO/water mixtures, for optimal long-term stability, anhydrous DMSO is preferable.[4]
Q2: How many freeze-thaw cycles are acceptable for a this compound stock solution in DMSO?
A2: While some studies on other compounds have shown no significant loss after multiple freeze-thaw cycles[2], it is best practice to minimize them. For optimal results, it is recommended to aliquot your stock solution into single-use volumes. This avoids repeated temperature fluctuations that can accelerate degradation. If aliquoting is not possible, limit freeze-thaw cycles to fewer than five.
Q3: My this compound solution in DMSO has precipitated after being stored in the freezer. What should I do?
A3: Precipitation of compounds dissolved in DMSO upon freezing or thawing is a common issue.[1] To redissolve the compound, you can warm the vial to room temperature and vortex it thoroughly. Gentle sonication or warming the solution in a 37°C water bath for a short period can also help ensure the compound is fully dissolved before use.[1] Always visually inspect the solution to ensure no particulates are present before making further dilutions.
Q4: What is the solubility of this compound in aqueous buffers?
A4: The solubility of this compound in aqueous buffers is expected to be low. Many organic small molecules are not readily soluble in aqueous solutions. To prepare working solutions in aqueous media, it is recommended to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution. This stock solution can then be serially diluted in DMSO before the final dilution into the aqueous experimental buffer. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced effects on the biological system.
Troubleshooting Guide
Issue: I am observing a change in the color of my this compound stock solution.
-
Potential Cause: A color change in a stock solution can be an indicator of chemical degradation, possibly due to oxidation. The xanthine core of this compound may be susceptible to oxidative degradation.
-
Recommended Action:
-
Discard the solution: Do not use a discolored solution for your experiments as the presence of degradation products can lead to unreliable and misleading results.
-
Prepare fresh solution: Prepare a new stock solution from solid material.
-
Proper Storage: To prevent future oxidation, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing and storing at -20°C or -80°C. Also, protect the solution from light by using amber vials or by wrapping the vial in foil.
-
Issue: I am seeing inconsistent results in my in-vitro assays using this compound.
-
Potential Cause 1: Compound Degradation. this compound, containing a sulfonamide group, may be susceptible to hydrolysis, particularly under acidic conditions. The xanthine moiety could also be prone to oxidation. Degradation would lead to a lower effective concentration of the active compound.
-
Recommended Action 1:
-
Use Freshly Prepared Solutions: Prepare fresh working solutions from a frozen stock for each experiment.
-
pH Control: Ensure the pH of your experimental buffer is stable and ideally in the neutral to slightly alkaline range to minimize the risk of acid-catalyzed hydrolysis of the sulfonamide group.
-
Stability Check: If you suspect degradation, you can perform a simple stability test by incubating the compound in your assay buffer for the duration of your experiment and then analyzing it by HPLC to check for the appearance of new peaks or a decrease in the parent peak area.
-
-
Potential Cause 2: Compound Precipitation. Due to its likely low aqueous solubility, this compound may precipitate out of your assay medium, leading to a lower effective concentration and thus inconsistent results.
-
Recommended Action 2:
-
Check for Precipitation: Visually inspect your assay plates or tubes for any signs of precipitation.
-
Optimize Dilution: When preparing your working solution, ensure that the final concentration of DMSO is as low as possible and that the compound is added to the aqueous medium with vigorous mixing to aid dissolution. You may need to perform serial dilutions in your organic solvent before the final aqueous dilution.
-
Solubility Enhancement: In some cases, the use of a small amount of a non-ionic surfactant like Tween-20 or Pluronic F-68 might help to maintain solubility in aqueous buffers, but this must be validated for compatibility with your specific assay.
-
Potential Degradation Pathways
Based on the chemical structure of this compound, two primary degradation pathways can be hypothesized: hydrolysis of the sulfonamide linkage and oxidation of the xanthine ring system.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of PSB-0788
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PSB-0788. The focus is on addressing challenges related to its in vivo bioavailability.
Troubleshooting Guide
Our troubleshooting guide is designed to help you navigate common issues you may encounter during your in vivo experiments with this compound.
Q1: My in vivo efficacy with this compound is significantly lower than what I predicted from its in vitro potency. What are the likely causes?
A1: A discrepancy between in vitro potency and in vivo efficacy is often attributed to poor bioavailability. Several factors could be contributing to this issue:
-
Low Aqueous Solubility: this compound is highly soluble in DMSO but may have poor solubility in aqueous physiological fluids.[1][2] This can limit its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
Poor Permeability: The compound may have difficulty crossing the intestinal membrane to enter systemic circulation.
-
First-Pass Metabolism: this compound might be extensively metabolized in the liver or intestinal wall before it reaches systemic circulation.
-
Efflux Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the GI lumen.
To begin troubleshooting, we recommend assessing the physicochemical properties of this compound, specifically its aqueous solubility and permeability.
Q2: How can I improve the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of compounds with poor water solubility.[3][4][5] The choice of strategy will depend on the specific properties of this compound. Here are some common approaches:
-
Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate.[5][6] Techniques like micronization and nanosizing can be explored.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix in an amorphous state can significantly improve its solubility and dissolution rate.[3][5]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the GI tract and enhance absorption via the lymphatic pathway.[3][4][5][7]
-
Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug.[4]
We recommend starting with a simple formulation approach like a lipid-based system or particle size reduction before moving to more complex strategies.
Q3: I am observing high variability in my in vivo data with this compound. Could this be related to bioavailability?
A3: Yes, high variability in in vivo data is a common consequence of poor and inconsistent oral absorption. Factors that can contribute to this include:
-
Food Effects: The presence or absence of food in the GI tract can significantly alter the absorption of some drugs.
-
pH-Dependent Solubility: If this compound's solubility is dependent on pH, variations in the GI tract's pH can lead to inconsistent dissolution and absorption.
-
GI Motility: Differences in gastrointestinal transit time can affect the extent of drug absorption.
To mitigate variability, it is crucial to standardize experimental conditions, such as the fasting state of the animals. Developing a robust formulation that ensures consistent drug release and absorption is also key.
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about bioavailability and strategies to improve it.
Q1: What is bioavailability and why is it a critical parameter?
A1: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form.[7] It is a crucial pharmacokinetic parameter because it determines the dose of a drug required to achieve a therapeutic concentration in the body. Low bioavailability can lead to insufficient drug exposure at the target site, resulting in a lack of efficacy.
Q2: What are the main barriers to oral drug absorption?
A2: The primary barriers to oral drug absorption are the dissolution of the drug in the gastrointestinal fluids and its permeation across the intestinal epithelium. A drug must be in a dissolved state to be absorbed. Subsequently, it needs to pass through the intestinal cell membrane to enter the bloodstream.
Q3: How do I choose the best formulation strategy for my compound?
A3: The selection of an appropriate formulation strategy depends on the physicochemical properties of the drug candidate, such as its solubility, permeability, and melting point. A decision-making workflow can help guide this process.
Q4: Are there any analytical methods to assess the performance of my formulation in vitro before moving to in vivo studies?
A4: Yes, several in vitro methods can predict the in vivo performance of a formulation. These include:
-
Dissolution Testing: This measures the rate and extent of drug release from the formulation in a simulated GI fluid.
-
Permeability Assays: In vitro models like the Caco-2 cell monolayer assay can be used to predict the intestinal permeability of a drug.[8]
-
Lipolysis Models: For lipid-based formulations, in vitro lipolysis models can simulate the digestion process in the small intestine and predict how the drug will be released and absorbed.
Data Presentation
The following table provides illustrative data on how different formulation strategies can impact the pharmacokinetic parameters of a hypothetical poorly soluble compound, "Compound X," which has properties similar to what might be expected for this compound.
| Formulation Strategy | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 4.0 | 200 ± 50 | 100 (Reference) |
| Micronized Suspension | 150 ± 30 | 2.0 | 600 ± 120 | 300 |
| Amorphous Solid Dispersion | 400 ± 80 | 1.0 | 1600 ± 300 | 800 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 600 ± 100 | 0.5 | 2400 ± 450 | 1200 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Component Selection:
-
Oil Phase: Select an oil in which this compound has high solubility (e.g., Capryol 90, Labrafil M 1944 CS).
-
Surfactant: Choose a surfactant with good emulsification properties (e.g., Kolliphor EL, Tween 80).
-
Co-surfactant/Co-solvent: Select a co-surfactant to improve the emulsification and solvent capacity (e.g., Transcutol HP, PEG 400).
-
-
Solubility Studies: Determine the saturation solubility of this compound in various oils, surfactants, and co-solvents to identify the most suitable excipients.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
Formulation Preparation: a. Accurately weigh the required amounts of the oil, surfactant, and co-surfactant into a glass vial. b. Heat the mixture to 40°C and vortex until a homogenous mixture is obtained. c. Add the pre-weighed this compound to the excipient mixture and vortex until the drug is completely dissolved.
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS formulation in water and measure the droplet size using a particle size analyzer.
-
Emulsification Time: Assess the time taken for the formulation to form a stable emulsion upon gentle agitation in an aqueous medium.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats (200-250 g) for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: a. Divide the animals into groups corresponding to the different formulations to be tested (e.g., aqueous suspension, SEDDS). b. Administer the this compound formulation orally via gavage at a predetermined dose.
-
Blood Sampling: a. Collect blood samples (approximately 0.2 mL) from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes. b. Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: a. Store the plasma samples at -80°C until analysis. b. Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
References
- 1. labsolu.ca [labsolu.ca]
- 2. PSB 0788 | Adenosine A2B Receptors | Tocris Bioscience [tocris.com]
- 3. upm-inc.com [upm-inc.com]
- 4. scispace.com [scispace.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. jocpr.com [jocpr.com]
- 7. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckgroup.com [merckgroup.com]
Technical Support Center: Overcoming Poor Cell Permeability of PSB-0788
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of PSB-0788, a potent and selective A2B adenosine receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: We are observing low efficacy of this compound in our cell-based assays, despite its high in vitro potency. Could poor cell permeability be the issue?
A1: Yes, it is highly probable that poor cell permeability is contributing to the low efficacy of this compound in your cell-based assays. Xanthine derivatives, the chemical class to which this compound belongs, are often characterized by poor aqueous solubility and limited membrane permeability. This can prevent the compound from reaching its intracellular target, the A2B adenosine receptor, at a sufficient concentration to elicit a biological response. While some novel xanthine-based A2B antagonists have shown improved pharmacokinetic profiles, many still face challenges with low systemic exposure when administered orally, which is often linked to poor absorption due to low solubility and permeability.[1][2]
Q2: What are the key physicochemical properties of this compound that might contribute to its poor cell permeability?
-
Solubility: Xanthine analogs are often poorly soluble in aqueous solutions.[2] this compound is soluble in DMSO, a common solvent for in vitro screens, but may precipitate in aqueous assay media.
-
Lipophilicity: A balance between lipophilicity and hydrophilicity is crucial for passive diffusion across cell membranes. While a certain degree of lipophilicity is required to enter the lipid bilayer, excessive lipophilicity can lead to poor aqueous solubility and entrapment within the membrane.
-
Molecular Size and Rigidity: The relatively complex structure of this compound may also play a role in its ability to passively diffuse across the cell membrane.
Q3: What in vitro assays can we use to definitively measure the cell permeability of our batch of this compound?
A3: Two standard in vitro assays are widely used to assess the permeability of small molecules:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is a good first-pass screen for passive permeability.
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma and mimic the intestinal epithelium.[3][4][5] This model assesses both passive diffusion and the effects of active transport mechanisms (efflux and uptake).[3][6][7]
Q4: Are there any structural analogs of this compound with improved permeability that we could consider as positive controls or alternative research tools?
A4: Yes, research into A2B adenosine receptor antagonists has led to the development of compounds with improved pharmacokinetic properties. For instance, two novel antagonists, referred to as compound 31 and 65 in one study, demonstrated oral bioavailability of 27% and 65% in mice, respectively, suggesting good membrane permeability.[8] Another compound, 36 , was identified as a potent A2B antagonist with good aqueous solubility (529 µM at neutral pH).[2][9] Comparing the permeability of this compound to these more permeable analogs in your assays could provide valuable insights.
Troubleshooting Guides
Issue: Low or Inconsistent Activity of this compound in Cellular Assays
Possible Cause 1: Poor Aqueous Solubility
-
Troubleshooting Steps:
-
Visually Inspect Assay Media: Check for any precipitation of this compound after its addition to your aqueous cell culture medium.
-
Solubility Assessment: Determine the kinetic solubility of this compound in your specific assay buffer.
-
Optimize Formulation:
-
Use of Co-solvents: While DMSO is a common stock solvent, high final concentrations can be toxic to cells. Titrate the lowest effective concentration of DMSO.
-
Formulation with Solubilizing Excipients: Consider the use of cyclodextrins or other pharmaceutically acceptable solubilizers to enhance the aqueous solubility of this compound.
-
-
Possible Cause 2: Low Passive Permeability
-
Troubleshooting Steps:
-
Conduct a PAMPA Assay: This will provide a direct measure of the passive permeability of your this compound batch.
-
Chemical Modification (Prodrug Approach): For medicinal chemistry efforts, consider synthesizing a prodrug of this compound. This involves masking polar functional groups with lipophilic moieties that can be cleaved by intracellular enzymes, releasing the active parent drug inside the cell. This strategy has been successfully used to improve the permeability of other poorly permeable compounds.
-
Possible Cause 3: Active Efflux by Transporters
-
Troubleshooting Steps:
-
Perform a Bidirectional Caco-2 Assay: This assay can determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 suggests active efflux.
-
Co-incubation with Efflux Inhibitors: In your cellular assays, co-administer this compound with known inhibitors of common efflux pumps (e.g., verapamil for P-gp) to see if this enhances its intracellular activity.
-
Data on Related A2B Antagonists
While specific permeability data for this compound is not publicly available, the following table summarizes the properties of other xanthine-based A2B antagonists, which can provide a reference for expected challenges and successful strategies.
| Compound/Analog | Key Structural Feature | Reported Property | Implication for Permeability | Reference |
| CVT-6883 | 8-(4-pyrazolyl)-xanthine derivative | Oral bioavailability > 35% in rats | Demonstrates that good oral absorption is achievable for this class. | [1] |
| Compound 31 | 8-{1-[5-Oxo-1-(4-trifluoromethyl-phenyl)-pyrrolidin-3-ylmethyl]-1H-pyrazol-4-yl}-1,3-dipropyl-xanthine | Oral bioavailability of 27% in mice | Shows that specific substitutions can significantly improve in vivo absorption. | [8] |
| Compound 65 | 8-(1-{2-Oxo-2-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-ethyl}-1H-pyrazol-4-yl)-1,3-dipropyl-xanthine | Oral bioavailability of 65% in mice | Highlights a highly successful modification for enhancing bioavailability. | [8] |
| Compound 36 | Novel xanthine derivative | Aqueous solubility of 529 µM at neutral pH | Addresses the key challenge of poor solubility for this compound class. | [2][9] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
This protocol provides a general guideline for assessing the passive permeability of this compound.
-
Materials:
-
PAMPA plate system (e.g., 96-well pre-coated plates)
-
Donor solution: this compound dissolved in a suitable buffer (e.g., PBS at pH 7.4) with a low percentage of co-solvent (e.g., <1% DMSO).
-
Acceptor solution: Buffer matching the donor solution.
-
Control compounds: High permeability (e.g., caffeine) and low permeability (e.g., famotidine) controls.
-
-
Procedure:
-
Prepare the donor solution with the desired concentration of this compound and control compounds.
-
Add the donor solution to the donor wells of the PAMPA plate.
-
Add the acceptor solution to the acceptor wells.
-
Assemble the plate sandwich and incubate at room temperature for a specified period (e.g., 4-18 hours).
-
After incubation, separate the plates and determine the concentration of the compound in both donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [CA] / [Cequilibrium]) Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, [CA] is the concentration in the acceptor well, and [Cequilibrium] is the equilibrium concentration.
-
Caco-2 Permeability Assay Protocol
This protocol outlines the steps for a bidirectional Caco-2 assay to evaluate both passive permeability and active transport.
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-28 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
Apical to Basolateral (A-B) Permeability:
-
Add the dosing solution containing this compound to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
-
Sample Analysis:
-
Determine the concentration of this compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp(B-A) / Papp(A-B).
-
Visualizations
Caption: A2B Adenosine Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for Poor Permeability.
References
- 1. Progress in the discovery of selective, high affinity A2B adenosine receptor antagonists as clinical candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel xanthine derivatives as potent and selective A2B adenosine receptor antagonists for the treatment of chronic inflammatory airway diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. dev.drugbank.com [dev.drugbank.com]
- 6. enamine.net [enamine.net]
- 7. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Adjusting PSB-0788 treatment duration for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using PSB-0788, a potent and selective antagonist of the adenosine A2B receptor (A2BR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule antagonist that selectively binds to and inhibits the activity of the adenosine A2B receptor (A2BR), a G-protein coupled receptor. Its high affinity and selectivity make it a valuable tool for studying the physiological and pathological roles of the A2BR. The A2BR is typically coupled to Gs proteins, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound can prevent the downstream signaling cascade initiated by adenosine.
Q2: How should I reconstitute and store this compound?
A2: this compound is typically provided as a solid. For stock solutions, it is recommended to dissolve it in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. For use in cell culture, dilute the DMSO stock solution into your aqueous-based culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced cellular effects.
Q3: What is the stability of this compound in cell culture medium?
A3: While specific stability data for this compound in various cell culture media is not extensively published, xanthine derivatives are generally stable in aqueous solutions. However, for long-duration experiments (e.g., >24 hours), it is advisable to refresh the medium containing this compound to ensure a consistent concentration, as some degradation may occur over time at 37°C.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound treatment | 1. Suboptimal Concentration: The concentration of this compound may be too low to effectively antagonize the A2B receptor in your specific cell type. 2. Inappropriate Treatment Duration: The incubation time may be too short for the desired biological effect to manifest. 3. Low A2B Receptor Expression: The cell line used may not express the A2B receptor at a sufficient level. 4. Compound Degradation: Improper storage or handling of this compound may have led to its degradation. | 1. Perform a Dose-Response Experiment: Titrate this compound across a range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal effective concentration for your assay. 2. Conduct a Time-Course Experiment: Evaluate the effect of this compound at different time points (e.g., 1, 6, 12, 24, 48 hours) to identify the optimal treatment duration. 3. Verify A2B Receptor Expression: Confirm the presence of A2B receptor mRNA or protein in your cells using techniques like RT-qPCR or Western blotting. 4. Use Freshly Prepared Solutions: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
| High background or off-target effects | 1. High Concentration of this compound: Excessive concentrations may lead to non-specific binding and off-target effects. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high, causing cellular stress. | 1. Lower the Concentration: Use the lowest effective concentration of this compound as determined by your dose-response experiments. 2. Reduce Solvent Concentration: Ensure the final concentration of the solvent in your cell culture is below the threshold for toxicity for your cell line (typically <0.5% for DMSO). Include a vehicle control (solvent only) in your experimental design. |
| Cell Toxicity or Reduced Viability | 1. Inherent Cytotoxicity: At high concentrations or with prolonged exposure, this compound may exhibit cytotoxic effects. 2. Contamination: The cell culture may be contaminated, leading to cell death. | 1. Perform a Cytotoxicity Assay: Assess the viability of your cells in the presence of a range of this compound concentrations using a standard method like MTT, XTT, or Trypan Blue exclusion. 2. Maintain Aseptic Technique: Ensure proper sterile techniques are used during cell culture and experimental procedures. |
Experimental Protocols
Dose-Response Experiment for this compound
This protocol is designed to determine the optimal concentration of this compound for inhibiting A2B receptor activity.
1. Cell Seeding:
-
Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
2. Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound in your cell culture medium. A common starting range is from 1 nM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
3. Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate for a predetermined time, based on the specific downstream effect you are measuring (e.g., for cAMP assays, a short incubation of 15-30 minutes is often sufficient).
4. Assay:
-
Perform your desired functional assay, such as a cAMP assay, to measure the inhibition of A2B receptor signaling.
5. Data Analysis:
-
Plot the response (e.g., % inhibition of agonist-induced cAMP production) against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Time-Course Experiment for this compound
This protocol helps to determine the optimal duration of this compound treatment.
1. Cell Seeding:
-
Seed cells in multiple plates or wells to accommodate different time points.
2. Treatment:
-
Treat the cells with a fixed, effective concentration of this compound (determined from your dose-response experiment).
-
Include a vehicle control for each time point.
3. Incubation and Endpoint Measurement:
-
At various time points (e.g., 1, 6, 12, 24, 48 hours), terminate the experiment and measure the desired biological endpoint.
4. Data Analysis:
-
Plot the measured response against the treatment time to identify the point of maximal effect or the desired duration for your experimental window.
Visualizations
Caption: Signaling pathway of the Adenosine A2B receptor and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
Technical Support Center: PSB-0788 Experimental Design
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PSB-0788. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful design and execution of your experiments involving this potent and selective A2B adenosine receptor antagonist.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound in a question-and-answer format.
Q1: Why am I observing a lower than expected potency (higher IC50) for this compound in my cell-based assay?
A1: Several factors can contribute to a perceived decrease in the potency of this compound. Consider the following troubleshooting steps:
-
Cell Line Expression Levels: The potency of an antagonist is highly dependent on the expression level of the target receptor in your chosen cell line. Low A2B receptor expression will result in a weaker response and a rightward shift in the concentration-response curve.
-
Troubleshooting: Confirm the A2B receptor expression level in your cell line using techniques like qPCR, Western blot, or a radioligand binding assay with a validated antibody or ligand.
-
-
Agonist Concentration: In functional assays, the concentration of the agonist used to stimulate the receptor will influence the apparent potency of the antagonist. Using too high of an agonist concentration will require a higher concentration of this compound to achieve inhibition.
-
Troubleshooting: Perform a full agonist concentration-response curve to determine the EC80 (the concentration that gives 80% of the maximal response). Using the EC80 of the agonist is a common practice for antagonist profiling.
-
-
Assay Conditions: The specific components of your assay medium can affect the availability and activity of this compound.
-
Serum Presence: Serum proteins can bind to small molecules, reducing their free concentration and apparent potency.
-
Troubleshooting: Whenever possible, conduct experiments in serum-free media. If serum is required for cell health, the concentration should be kept consistent across all experiments and noted in the results.
-
-
Compound Solubility: As a xanthine derivative, this compound has low aqueous solubility. Precipitation of the compound at higher concentrations will lead to an inaccurate assessment of its potency.
-
Troubleshooting: Visually inspect your stock solutions and final assay concentrations for any signs of precipitation. Prepare stock solutions in 100% DMSO and ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all wells.[1]
-
Q2: I am seeing significant variability in my results between experiments. What are the likely causes?
A2: Reproducibility is key in cell-based assays. High variability can often be traced back to inconsistencies in experimental procedures.
-
Cell Passage Number and Health: Continuous passaging of cell lines can lead to phenotypic drift and changes in receptor expression or signaling pathways. Stressed or unhealthy cells will also respond inconsistently.
-
Troubleshooting: Use cells with a consistent and low passage number for all experiments. Regularly monitor cell morphology and viability.
-
-
Inconsistent Cell Seeding Density: The number of cells per well can impact the overall response. Overly confluent or sparse cultures will behave differently.
-
Stock Solution Stability: The stability of this compound in solution, especially at working dilutions, can affect its activity over time.
-
Troubleshooting: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. While specific stability data in cell culture media is limited, it is best practice to add the compound to the cells shortly after dilution.
-
Q3: How can I be sure that the observed effects are specific to A2B receptor antagonism?
A3: Ensuring on-target activity is crucial for interpreting your results.
-
Use of Control Compounds: Include a structurally different A2B antagonist as a positive control to confirm that the observed phenotype is characteristic of A2B receptor blockade.
-
Use of a Null Cell Line: A cell line that does not express the A2B receptor should be used as a negative control. This compound should not elicit a response in these cells.
-
Rescue Experiments: In functional assays, the inhibitory effect of this compound should be surmountable by increasing concentrations of the A2B agonist.
Quantitative Data for this compound
The following tables summarize the available quantitative data for this compound.
| Parameter | Value | Species | Assay Type | Source |
| IC50 | 3.64 nM | Human | Radioligand Binding Assay | Tocris Bioscience[1] |
| Ki | 10.6 nM | Human | Radioligand Binding Assay | Irreversible Antagonists for the Adenosine A2B Receptor[5] |
| Receptor Subtype | Selectivity over A2B | Source |
| A1 Adenosine Receptor | > 100-fold | Tocris Bioscience[1] |
| A2A Adenosine Receptor | > 100-fold | Tocris Bioscience[1] |
| A3 Adenosine Receptor | > 100-fold | Tocris Bioscience[1] |
Note: IC50 values can vary between different cell lines and assay formats. The data presented here should be used as a reference. It is recommended to determine the IC50 of this compound under your specific experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
I. Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 543.04 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 184.1 µL of 100% DMSO to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.
-
Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.
II. A2B Receptor-Mediated cAMP Accumulation Assay (Functional Antagonism)
This protocol outlines a method to determine the IC50 of this compound by measuring its ability to inhibit agonist-induced cAMP production in cells expressing the A2B receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human A2B adenosine receptor.
-
Cell culture medium (e.g., DMEM or F-12) with appropriate supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound stock solution (10 mM in DMSO).
-
A2B receptor agonist (e.g., NECA) stock solution.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
White, opaque 96-well or 384-well microplates.
Experimental Workflow:
Caption: Workflow for a cAMP accumulation assay to determine this compound potency.
Procedure:
-
Cell Seeding: Seed A2B receptor-expressing cells into a white, opaque 96-well plate at a pre-optimized density and incubate overnight.
-
Assay Preparation:
-
Prepare serial dilutions of this compound in assay buffer. Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Prepare the A2B agonist (e.g., NECA) at a concentration that will give an EC80 response.
-
-
Compound Addition:
-
Gently aspirate the culture medium from the cells and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX).
-
Add the serially diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Agonist Stimulation: Add the A2B agonist to all wells except for the negative control wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP detection kit.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway Diagrams
A2B Adenosine Receptor Signaling
The A2B adenosine receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gs and Gq proteins. Activation of these pathways leads to downstream cellular responses. This compound acts as an antagonist, blocking the binding of adenosine to the A2B receptor and thereby inhibiting these signaling cascades.
References
- 1. PSB 0788 | Adenosine A2B Receptors | Tocris Bioscience [tocris.com]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]
- 5. Irreversible Antagonists for the Adenosine A2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with PSB-0788
Welcome to the technical support center for PSB-0788. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during their experiments with this compound, a potent and selective adenosine A2B receptor (A2BAR) antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter, providing potential explanations and actionable troubleshooting steps.
Q1: Why am I not observing any effect of this compound in my cell-based assay?
Possible Causes and Troubleshooting Steps:
-
Inadequate Receptor Expression: The target cells may not express the A2B adenosine receptor at a sufficient level to elicit a measurable response.
-
Troubleshooting:
-
Confirm A2BAR Expression: Perform RT-qPCR or Western blot to confirm the expression of ADORA2B at the mRNA and protein levels, respectively, in your cell line.
-
Positive Control: Use a cell line known to express high levels of A2BAR as a positive control.
-
Agonist Stimulation: Ensure you are stimulating the receptor with a potent A2BAR agonist (e.g., NECA) to induce a response that can be antagonized.
-
-
-
Suboptimal Assay Conditions: The experimental conditions may not be optimal for detecting A2BAR activity.
-
Troubleshooting:
-
Optimize Agonist Concentration: Perform a dose-response curve for your A2BAR agonist to determine the EC50 and use a concentration at or near the EC80 for antagonist studies.
-
Incubation Time: Optimize the incubation time for both the agonist and this compound. A time-course experiment can help determine the optimal endpoint.
-
-
-
Compound Solubility and Stability: this compound may have precipitated out of solution or degraded.
-
Troubleshooting:
-
Proper Dissolution: Ensure this compound is fully dissolved in DMSO before preparing further dilutions in your aqueous assay buffer.[1] Note that long-term storage of solutions is not recommended.[2]
-
Final DMSO Concentration: Keep the final DMSO concentration in your assay below 0.5% to avoid solvent effects.
-
Fresh Preparations: Prepare fresh stock solutions and dilutions for each experiment.
-
-
Q2: I am observing a response at a much higher or lower concentration of this compound than expected.
Possible Causes and Troubleshooting Steps:
-
Inaccurate Stock Concentration: The concentration of your this compound stock solution may be incorrect.
-
Troubleshooting:
-
Verify Weighing and Dilution: Double-check all calculations and measurements used to prepare the stock solution.
-
Spectrophotometric Analysis: If possible, use spectrophotometry to confirm the concentration of your stock solution, using the molar extinction coefficient if available.
-
-
-
Cellular Environment Differences: The in vitro efficacy of a compound can be influenced by the specific cell type and assay conditions.
-
Troubleshooting:
-
Serum Presence: The presence of serum proteins can bind to small molecules and reduce their effective concentration. Consider performing experiments in serum-free media or a buffer system.
-
Cell Density: High cell densities can sometimes lead to increased metabolism or sequestration of the compound. Optimize cell seeding density.
-
-
Q3: The effect of this compound is not consistent across experiments.
Possible Causes and Troubleshooting Steps:
-
Experimental Variability: Inherent biological and technical variability can lead to inconsistent results.
-
Troubleshooting:
-
Standardize Protocols: Ensure all experimental parameters, including cell passage number, seeding density, incubation times, and reagent concentrations, are kept consistent between experiments.
-
Include Proper Controls: Always include positive and negative controls in every experiment.
-
Reagent Quality: Use high-quality reagents and check for lot-to-lot variability.
-
-
-
Cell Line Instability: Cell lines can change their characteristics over time with repeated passaging.
-
Troubleshooting:
-
Use Low Passage Cells: Use cells with a low passage number and periodically re-validate your cell line.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can alter cellular responses.
-
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Name | 8-[4-[4-(4-Chlorobenzyl)piperazide-1-sulfonyl)phenyl]]-1-propylxanthine | |
| Molecular Weight | 543.04 g/mol | |
| Purity | ≥98% (HPLC) | |
| IC50 (human A2B) | 3.64 nM | |
| Selectivity | >100-fold over hA1, hA2A, and hA3 receptors | |
| Solubility (DMSO) | 54.3 mg/mL (100 mM) | [1] |
| Storage | Store at +4°C |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: Dissolve the powder in high-quality, anhydrous DMSO to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock, dissolve 0.543 mg of this compound in 100 µL of DMSO.
-
Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
2. Cell-Based cAMP Assay Protocol
This protocol is designed to measure the antagonistic effect of this compound on A2BAR-mediated cAMP production.
-
Cell Seeding: Plate cells expressing A2BAR in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in serum-free medium or assay buffer.
-
Remove the culture medium from the cells and add the this compound dilutions.
-
Incubate for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of an A2BAR agonist (e.g., NECA) at a concentration that elicits ~80% of the maximal response (EC80).
-
Add the agonist solution to the wells containing this compound.
-
Incubate for 15 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Data Analysis:
-
Plot the cAMP levels against the concentration of this compound.
-
Calculate the IC50 value of this compound by fitting the data to a four-parameter logistic equation.
-
Visualizations
Caption: A2B Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Testing this compound Efficacy.
Caption: Troubleshooting Decision Tree for Lack of this compound Effect.
References
PSB-0788 stability testing and storage conditions
This technical support center provides guidance on the stability testing and storage of PSB-0788. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage of solid this compound, it is recommended to store the compound at -20°C.[1] Some suppliers also suggest storage at +4°C or between 2-8°C.[2] It is a white solid. To prevent degradation, it should be protected from direct sunlight.
Q2: How should I store solutions of this compound?
A2: this compound is soluble in DMSO. However, long-term storage of this compound in solution is not recommended. For experiments, it is best to prepare fresh solutions from a solid stock. If a stock solution must be prepared, it should be stored in small aliquots at -20°C or -80°C for short periods. The stability of the compound in other solvents has not been extensively reported.
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure, which includes a xanthine core, a sulfonamide linkage, and a chlorobenzyl group, this compound may be susceptible to the following degradation pathways:
-
Hydrolysis: The sulfonamide bond may be susceptible to cleavage under strongly acidic or basic conditions.
-
Oxidation: The piperazine ring and other nitrogen-containing functional groups could be sites of oxidation.
-
Photodegradation: The aromatic rings and the chloro-substituent suggest a potential for degradation upon exposure to UV light.
Q4: Is there a validated stability-indicating analytical method for this compound?
A4: While a specific, validated stability-indicating HPLC method for this compound is not publicly available, methods for other xanthine derivatives can be adapted. A reverse-phase HPLC method with UV detection would likely be suitable. The method would need to be validated to ensure it can separate the intact this compound from any potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity in an experiment. | Degradation of this compound in solution. | Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Inconsistent results between experiments. | Instability of the compound under experimental conditions (e.g., pH, temperature, light exposure). | Evaluate the pH and temperature of your experimental buffers. Protect solutions from light, especially if working with photosensitive reagents. |
| Appearance of unknown peaks in HPLC analysis. | Degradation of this compound. | Conduct forced degradation studies (see Experimental Protocols section) to identify the retention times of potential degradation products. |
Stability Testing Data (Hypothetical)
The following table summarizes hypothetical data from a forced degradation study on this compound. This data is for illustrative purposes and is based on the potential degradation pathways of the molecule.
| Condition | % Degradation of this compound | Major Degradation Products |
| Acid Hydrolysis (0.1 M HCl, 80°C, 24h) | 15% | Cleavage of sulfonamide bond |
| Base Hydrolysis (0.1 M NaOH, 80°C, 24h) | 10% | Cleavage of sulfonamide bond |
| Oxidation (3% H₂O₂, RT, 24h) | 20% | N-oxidation of piperazine ring |
| Photostability (ICH Q1B), Solid | 5% | Unspecified photodegradants |
| Photostability (ICH Q1B), Solution | 25% | Unspecified photodegradants |
| Thermal (80°C, 75% RH, 7 days) | <5% | Minimal degradation |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and validate a stability-indicating method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 80°C. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 80°C. Take samples at various time points. Neutralize the samples before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and store at room temperature. Take samples at various time points.
-
Photostability Testing: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][4] A control sample should be protected from light.
-
Thermal Degradation: Expose the solid compound to high temperature (e.g., 80°C) and humidity (e.g., 75% RH) for an extended period (e.g., 7 days).
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Hypothetical Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Potential degradation pathways of this compound.
References
Validation & Comparative
Validating the Specificity of PSB-0788 for A2B Adenosine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PSB-0788, a potent and selective A2B adenosine receptor (A2BR) antagonist, with other commercially available alternatives. The data presented herein is intended to assist researchers in making informed decisions for their studies.
This compound has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of the A2BR. Its high affinity and selectivity are crucial for dissecting the specific contributions of this receptor subtype in various biological processes, including inflammation and cancer.[1]
Comparative Analysis of A2B Receptor Antagonists
The following table summarizes the binding affinities (Ki) and IC50 values of this compound and other commonly used A2BR antagonists against human adenosine receptor subtypes. The data highlights the superior selectivity of this compound for the A2B receptor.
| Compound | hA1 Ki (nM) | hA2A Ki (nM) | hA2B Ki (nM) | hA3 Ki (nM) | hA2B IC50 (nM) | Selectivity for hA2B over hA1 | Selectivity for hA2B over hA2A | Selectivity for hA2B over hA3 |
| This compound | 2240[2] | 333[2] | 0.393 [2] | >1000[2] | 3.64 | >5699-fold | >847-fold | >2544-fold |
| MRS 1754 | 2752 | - | - | - | - | - | - | - |
| PSB-1115 | >10,000[3] | 3790[3] | - | - | - | - | - | - |
| PSB-603 | >10,000 | >10,000 | 0.553 | >10,000 | - | >18083-fold | >18083-fold | >18083-fold |
| GS-6201 | - | - | - | - | - | - | - | - |
Data compiled from publicly available sources.[2][3][4] Note that experimental conditions may vary between studies.
Experimental Methodologies
To ensure the validity and reproducibility of the presented data, it is essential to understand the underlying experimental protocols.
1. Radioligand Binding Assays
Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled ligands by their ability to compete with a radiolabeled ligand for binding to the receptor.
-
Materials:
-
Membrane preparations from cells stably expressing the human adenosine receptor subtype of interest (e.g., HEK-293 cells).[5]
-
Radioligand specific for the receptor subtype (e.g., [³H]PSB-603 for A2B).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
2. Functional Assays (cAMP Accumulation Assay)
Functional assays measure the biological response following receptor activation or inhibition. For Gs-coupled receptors like A2BR, measuring the accumulation of cyclic AMP (cAMP) is a common readout.
-
Objective: To determine the potency of an antagonist (IC50) in inhibiting the agonist-stimulated production of cAMP.
-
Materials:
-
Procedure:
-
Pre-incubate the cells with varying concentrations of the antagonist.
-
Stimulate the cells with a fixed concentration of an A2BR agonist (e.g., NECA) to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a competitive binding assay or other detection methods as provided by the assay kit.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
-
Visualizing Specificity and Pathways
A2B Adenosine Receptor Signaling
The A2B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3]
Caption: A2B Adenosine Receptor Signaling Pathway.
Experimental Workflow for Validating Antagonist Specificity
The following diagram illustrates the general workflow for assessing the specificity of a novel A2B receptor antagonist like this compound.
References
- 1. A2B Adenosine Receptor and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AID 372139 - Binding affinity to human adenosine A2B receptor - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PSB-0788 and Other A2B Receptor Antagonists for Researchers
This guide provides a detailed comparison of PSB-0788 with other prominent A2B adenosine receptor (A2BAR) antagonists, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data. The A2B adenosine receptor, a G-protein coupled receptor, is a significant target in various pathological conditions, including inflammation, cancer, and asthma, making the selection of a potent and selective antagonist crucial for research and therapeutic development.[1]
Performance Comparison of A2B Receptor Antagonators
The following tables summarize the in vitro potency and selectivity of this compound against other well-known A2B receptor antagonists. The data has been compiled from various sources and while offering a comparative overview, it is important to note that experimental conditions may have varied between studies.
Table 1: Potency of A2B Receptor Antagonists
| Compound | Species | Assay Type | Potency (IC50, nM) | Potency (Ki, nM) |
| This compound | Human | Functional Assay | 3.64 | - |
| MRS1754 | Human | Radioligand Binding | - | 2.5 |
| PSB-603 | Human | Radioligand Binding | - | 0.553 |
| PSB-1115 | Human | Radioligand Binding | - | 150 |
| GS 6201 | Human | - | - | - |
| PSB-1901 | Human | Radioligand Binding | - | 0.0835[2] |
Table 2: Selectivity Profile of A2B Receptor Antagonists
| Compound | Selectivity vs. A1 (fold) | Selectivity vs. A2A (fold) | Selectivity vs. A3 (fold) |
| This compound | >100 | >100 | >100 |
| MRS1754 | 140 | 320 | 1400 |
| PSB-603 | >17000 | >17000 | >17000 |
| PSB-1115 | 13 | 4.7 | 13 |
| GS 6201 | - | - | - |
| PSB-1901 | >10000[2] | >10000[2] | >10000[2] |
Selectivity is expressed as the ratio of Ki or IC50 values (Ki/IC50 for other receptor subtypes / Ki/IC50 for A2B receptor).
In Vivo Performance
Direct comparative in vivo studies for this compound against a wide range of other A2B antagonists are limited in the public domain. However, individual studies highlight the potential of these compounds in various disease models. For instance, some A2B receptor antagonists have demonstrated efficacy in murine models of asthma and inflammation.[3] The potent and highly selective nature of compounds like PSB-1901 suggests they are promising tools for future preclinical studies.[2]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize A2B receptor antagonists. Specific parameters may vary between individual studies.
Radioligand Binding Assays (for Ki determination)
This assay measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Cells stably expressing the human A2B adenosine receptor (e.g., CHO-K1 or HEK-293 cells) are harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Reaction:
-
The cell membranes are incubated with a specific A2B receptor radioligand (e.g., [³H]PSB-603) and varying concentrations of the unlabeled antagonist (e.g., this compound).
-
The incubation is typically carried out at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specific binding.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation for IC50 determination)
This assay measures the ability of an antagonist to inhibit the functional response of the A2B receptor, which is often coupled to the Gs protein and stimulates cyclic AMP (cAMP) production.
1. Cell Culture:
-
Cells expressing the A2B receptor are cultured in appropriate media.
2. Assay Procedure:
-
Cells are pre-incubated with various concentrations of the antagonist for a specific time.
-
The cells are then stimulated with an A2B receptor agonist (e.g., NECA) to induce cAMP production.
-
The reaction is stopped, and the cells are lysed.
3. cAMP Measurement:
-
The intracellular cAMP levels are measured using a variety of methods, such as competitive enzyme immunoassays (EIA) or homogeneous time-resolved fluorescence (HTRF) assays.
4. Data Analysis:
-
The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production, is determined by fitting the data to a dose-response curve.
Signaling Pathways and Visualizations
The A2B adenosine receptor primarily signals through Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively. The diagrams below illustrate the A2B receptor signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: A2B Adenosine Receptor Signaling Pathways.
Caption: Workflow for A2B Antagonist Characterization.
References
A Head-to-Head Battle of A₂B Adenosine Receptor Antagonists: PSB-0788 vs. MRS1754
In the landscape of selective antagonists for the A₂B adenosine receptor (A₂B-AR), two molecules, PSB-0788 and MRS1754, have emerged as critical tools for researchers in pharmacology and drug development. Both compounds have demonstrated utility in dissecting the physiological and pathological roles of the A₂B-AR, a G-protein coupled receptor implicated in a range of conditions including inflammation, cancer, and cardiovascular disease. This guide provides a comprehensive comparison of this compound and MRS1754, presenting their performance in functional assays, detailed experimental protocols, and an overview of the associated signaling pathways.
Quantitative Comparison of Antagonist Potency and Selectivity
The functional activity of this compound and MRS1754 is primarily assessed through their binding affinity (Ki) and their ability to inhibit the function of the A₂B-AR in response to an agonist (IC₅₀). The data presented below, collated from various in vitro studies, highlights the potency and selectivity of these antagonists. Both compounds exhibit high affinity for the human A₂B-AR, with this compound generally showing greater potency.
| Parameter | This compound | MRS1754 | Reference |
| hA₂B-AR IC₅₀ (nM) | 3.64 | ~5000 (in a cAMP assay) | [1][2] |
| hA₂B-AR Ki (nM) | 0.393 | 1.97 | [1] |
| hA₁-AR Ki (nM) | 2240 | 403 | [1] |
| hA₂A-AR Ki (nM) | 333 | 503 | [1] |
| hA₃-AR Ki (nM) | >1000 | 570 | [1] |
Key Observations:
-
Potency: this compound displays a significantly lower IC₅₀ and Ki value for the human A₂B-AR compared to MRS1754, indicating higher potency.
-
Selectivity: Both compounds are selective for the A₂B-AR over other adenosine receptor subtypes. This compound demonstrates a particularly high degree of selectivity, with Ki values for A₁, A₂A, and A₃ receptors being over 800-fold higher than for the A₂B receptor. MRS1754 also shows good selectivity, though to a lesser extent than this compound.
Signaling Pathways of the A₂B Adenosine Receptor
The A₂B adenosine receptor, upon activation by its endogenous agonist adenosine, primarily couples to Gs and Gq proteins. This initiates downstream signaling cascades that lead to the production of second messengers like cyclic AMP (cAMP) and the mobilization of intracellular calcium. Antagonists like this compound and MRS1754 block these pathways by preventing agonist binding.
Caption: A₂B adenosine receptor signaling cascade.
Experimental Methodologies
The characterization of this compound and MRS1754 relies on robust functional assays. Below are detailed protocols for two common assays used to evaluate their antagonist activity.
Radioligand Binding Assay
This assay directly measures the ability of a compound to displace a radiolabeled ligand from the A₂B receptor, providing a measure of its binding affinity (Ki).
Caption: Workflow for a radioligand binding assay.
Protocol:
-
Membrane Preparation:
-
Culture HEK-293 cells stably expressing the human A₂B adenosine receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add cell membranes, a constant concentration of a suitable radioligand (e.g., [³H]DPCPX), and varying concentrations of the antagonist (this compound or MRS1754).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a non-labeled agonist or antagonist.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the A₂B-AR signaling pathway.
Protocol:
-
Cell Culture and Plating:
-
Culture cells expressing the A₂B-AR (e.g., HEK-293 or CHO cells) in appropriate media.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of the antagonist (this compound or MRS1754) in the presence of a phosphodiesterase inhibitor (e.g., rolipram or IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a fixed concentration of an A₂B-AR agonist (e.g., NECA).
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Quantification:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaLISA).
-
-
Data Analysis:
-
Generate a standard curve to determine the concentration of cAMP in each sample.
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of the antagonist.
-
Conclusion
Both this compound and MRS1754 are valuable pharmacological tools for studying the A₂B adenosine receptor. The choice between them may depend on the specific requirements of the experiment. This compound offers superior potency and selectivity, making it an ideal choice for studies requiring a highly specific and potent blockade of the A₂B-AR. MRS1754, while less potent, is a well-characterized antagonist that has been used in a multitude of studies, providing a wealth of comparative data. The experimental protocols provided herein offer a foundation for the in vitro characterization of these and other A₂B-AR antagonists, enabling researchers to make informed decisions in their drug discovery and development efforts.
References
Validating the Efficacy of PSB-0788: A Comparative Guide to Using Knockout Mouse Models
For researchers, scientists, and drug development professionals, establishing the specific mechanism of action of a novel compound is paramount. This guide provides a comprehensive comparison of using an adenosine A2B receptor (A2BAR) knockout (KO) mouse model to validate the effects of PSB-0788, a potent and selective A2BAR antagonist. We will explore the expected outcomes based on existing data and compare this genetic approach to pharmacological alternatives, supported by experimental data and detailed protocols.
This compound is a high-affinity antagonist for the human A2B adenosine receptor, with an IC50 of 3.64 nM.[1] It displays significant selectivity for the A2BAR over other adenosine receptor subtypes.[1] The A2B receptor is implicated in a variety of physiological and pathological processes, including inflammation, vascular leakage, and fibrosis. Validating that the observed in vivo effects of this compound are indeed mediated by its interaction with the A2B receptor is a critical step in its preclinical development.
Comparing Validation Methods: Knockout Model vs. Pharmacological Alternatives
The gold standard for validating the on-target effects of a receptor antagonist is to compare its activity in wild-type animals with that in animals where the target receptor has been genetically deleted. This approach provides the most definitive evidence that the compound's effects are mediated through the intended target.
| Validation Method | Principle | Advantages | Disadvantages |
| A2BAR Knockout Mouse Model | Compares the physiological response to a stimulus or disease model in wild-type mice versus mice lacking the A2B receptor. The effects of this compound are then assessed in both genotypes. | High Specificity: Directly demonstrates the necessity of the A2BAR for the compound's action. Reduced Off-Target Concerns: Eliminates the possibility of the compound acting on unknown targets that may be present in wild-type animals. | Time and Cost: Generating and maintaining a knockout mouse colony is resource-intensive. Developmental Compensation: The lifelong absence of the receptor may lead to compensatory changes in other signaling pathways. |
| Pharmacological Alternatives (e.g., other A2BAR antagonists) | Compares the effects of this compound with other known A2BAR antagonists in a relevant disease model. | Faster and Less Expensive: Does not require the generation of knockout animals. Broader Applicability: Can be used in a wider range of species and experimental setups. | Potential for Off-Target Effects: All pharmacological agents have the potential for off-target effects, which can confound data interpretation. Incomplete Blockade: It can be challenging to achieve complete and sustained blockade of the receptor in vivo. |
Quantitative Data Summary
The following tables summarize key data on the properties of this compound, the phenotype of A2BAR KO mice in a relevant disease model, and a comparison with an alternative A2BAR antagonist.
Table 1: In Vitro Profile of A2BAR Antagonists
| Compound | Target | IC50 (human) | Ki (human) | Selectivity | Reference |
| This compound | Adenosine A2B Receptor | 3.64 nM | 0.393 nM | >100-fold over A1, A2A, A3 | [1] |
| CVT-6883 | Adenosine A2B Receptor | - | 22 nM | High selectivity over A1, A2A, A3 | [2] |
| GS-6201 | Adenosine A2B Receptor | - | 8.3 nM | Selective for A2B | [3] |
Table 2: In Vivo Effects in a Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
| Treatment/Genotype | Key Findings | Quantitative Change | Reference |
| Wild-Type + LPS | Increased pro-inflammatory cytokines in bronchoalveolar lavage (BAL) fluid. | IL-6: ~1500 pg/mL | [4] |
| A2BAR KO + LPS | Significantly augmented levels of pro-inflammatory cytokines in BAL fluid compared to wild-type. | IL-6: ~3000 pg/mL | [4] |
| Wild-Type + A2BAR Antagonist + LPS | Enhanced lung inflammation, mirroring the A2BAR KO phenotype. | Increased IL-1β, IL-6, and TNF-α transcripts | [4] |
| A2BAR KO + A2BAR Agonist + LPS | The protective effects of the A2BAR agonist were abolished. | No attenuation of lung inflammation | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.
Adenosine A2B Receptor Signaling Pathway
The A2B receptor is a G-protein coupled receptor that can signal through both Gs and Gq proteins. This dual signaling capacity allows it to modulate a diverse range of cellular responses.
Caption: Adenosine A2B receptor signaling cascade.
Experimental Workflow for Validating this compound Effects
This workflow outlines the key steps in using an A2BAR KO mouse model to validate the on-target effects of this compound in a model of acute lung injury.
References
- 1. PSB 0788 | Adenosine A2B Receptors | Tocris Bioscience [tocris.com]
- 2. Progress in the discovery of selective, high affinity A(2B) adenosine receptor antagonists as clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Signaling through the A2B Adenosine Receptor Dampens Endotoxin-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of PSB-0788 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the activity of PSB-0788, a potent and selective antagonist of the adenosine A2B receptor (A2BAR), across different cellular contexts. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying biological and experimental frameworks.
This compound is a valuable tool for investigating the physiological and pathological roles of the A2BAR. Due to its high affinity and selectivity, it is crucial to understand its activity profile in various commonly used cell lines. This guide aims to provide a clear overview to aid in the design and interpretation of experiments involving this compound.
Data Presentation: Quantitative Analysis of this compound Activity
| Parameter | Receptor Subtype | Cell Line/System | Value (nM) | Reference |
| IC50 | human A2B | Not Specified | 3.64 | [1][2] |
| Ki | human A2B | Recombinant | 0.393 | [2] |
| Ki | human A1 | Recombinant | 2240 | [2] |
| Ki | human A2A | Recombinant | 333 | [2] |
| Ki | human A3 | Recombinant | >1000 | [2] |
Note: The IC50 and Ki values represent the concentration of this compound required to inhibit 50% of the receptor's activity and the binding affinity of the antagonist to the receptor, respectively. The significantly lower Ki value for the A2B receptor compared to other adenosine receptor subtypes highlights the selectivity of this compound.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action of this compound and the methods used to assess its activity, the following diagrams illustrate the A2B adenosine receptor signaling pathway and a typical experimental workflow for a cyclic AMP (cAMP) accumulation assay.
Experimental Protocols
A functional assessment of this compound activity is typically performed using a cAMP accumulation assay in a cell line that expresses the A2B adenosine receptor. This can be a recombinant cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably transfected with the human A2BAR cDNA, or a cell line that endogenously expresses the receptor, such as human mast cells or the A549 lung carcinoma cell line.
Protocol: Functional Antagonism of A2B Receptor using a cAMP Accumulation Assay
1. Cell Culture and Seeding:
- Culture CHO cells stably expressing the human A2B adenosine receptor (CHO-hA2BR) in an appropriate growth medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418).
- Harvest cells and seed them into 96-well cell culture plates at a density of 20,000-50,000 cells per well.
- Incubate the plates at 37°C in a humidified atmosphere of 5% CO2 for 24 hours to allow for cell attachment.
2. Compound Preparation:
- Prepare a stock solution of this compound in 100% DMSO.
- Prepare serial dilutions of this compound in assay buffer (e.g., HBSS or serum-free media) to achieve the desired final concentrations.
- Prepare a stock solution of a non-selective adenosine receptor agonist, such as 5'-N-Ethylcarboxamidoadenosine (NECA), in DMSO and dilute it in assay buffer to a concentration that elicits a submaximal response (e.g., EC80).
3. Assay Procedure:
- Wash the cells once with warm assay buffer.
- Add the desired concentrations of this compound (or vehicle control) to the wells.
- Include a phosphodiesterase (PDE) inhibitor, such as rolipram (10 µM), in the assay buffer to prevent the degradation of intracellular cAMP.
- Pre-incubate the cells with this compound and the PDE inhibitor for 15-30 minutes at 37°C.
- Add the EC80 concentration of NECA to all wells except for the basal control wells (which receive only assay buffer).
- Incubate for an additional 15-30 minutes at 37°C.
4. cAMP Detection:
- Terminate the reaction by aspirating the assay medium and lysing the cells according to the manufacturer's instructions of the chosen cAMP detection kit.
- Quantify the intracellular cAMP levels using a suitable method, such as a competitive immunoassay with fluorescence or luminescence detection (e.g., HTRF, ELISA).
5. Data Analysis:
- Construct a dose-response curve by plotting the logarithm of the this compound concentration against the percentage of inhibition of the NECA-stimulated cAMP response.
- Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the agonist response, using a non-linear regression analysis (e.g., four-parameter logistic fit).
This guide provides a foundational understanding of the activity of this compound and the methodologies to assess it. For specific experimental designs, further optimization of cell numbers, incubation times, and reagent concentrations may be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. Item - Cytotoxicity (expressed as IC50 values) of selected PCL hits in A549 and PANC-1 cells in comparison with platinum-based drugs commonly used in treatment regimens for both lung and pancreatic cancers. - Public Library of Science - Figshare [plos.figshare.com]
Evaluating the Therapeutic Efficacy of PSB-0788: A Preclinical and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic potential of PSB-0788, a potent and selective adenosine A2B receptor antagonist. Due to the limited availability of clinical trial data for this compound, this document focuses on its preclinical efficacy, mechanism of action, and a comparative landscape of other adenosine A2B receptor antagonists currently in clinical development.
Mechanism of Action and Preclinical Efficacy
This compound functions as a selective antagonist of the adenosine A2B receptor (A2BAR).[1] Under pathological conditions characterized by high adenosine concentrations, such as inflammation and hypoxia, the A2BAR is significantly activated.[2] By blocking this receptor, this compound has been shown in a preclinical model to mitigate inflammation-induced neurological damage.
A key preclinical study investigated the effect of this compound in a rat model of maternal inflammation-induced periventricular leukomalacia (PVL)-like injury, a common cause of white matter brain injury in premature infants. The study demonstrated that treatment with this compound led to an increase in myelin basic protein (MBP) levels, suggesting improved remyelination and a neuroprotective effect.[2]
Summary of Preclinical Data
| Model System | Intervention | Key Findings | Reference |
| Maternal inflammation-induced PVL-like injury in rat offspring | This compound | Increased myelin basic protein (MBP) levels, indicating improved remyelination. | [2] |
Experimental Protocols
Maternal Inflammation-Induced Periventricular Leukomalacia (PVL)-like Injury Model
This protocol outlines the key steps in the preclinical study evaluating this compound.
-
Induction of Maternal Inflammation: Pregnant rats are administered lipopolysaccharide (LPS) to induce a systemic inflammatory response, which in turn triggers neuroinflammation in the fetal brain, mimicking the pathology of PVL.
-
Treatment Administration: A treatment group receives this compound, while a control group receives a placebo. The administration route and dosage are optimized for the animal model.
-
Assessment of Offspring: After birth, the brain tissue of the rat offspring is collected.
-
Histological and Molecular Analysis: Brain sections are analyzed for markers of myelination, such as Myelin Basic Protein (MBP), and indicators of neuroinflammation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the A2B adenosine receptor and the experimental workflow of the preclinical study.
Caption: A2B Adenosine Receptor Signaling Pathway.
Caption: Preclinical Experimental Workflow.
Comparative Landscape of A2B Adenosine Receptor Antagonists
While clinical data for this compound is not publicly available, several other A2B adenosine receptor antagonists are currently undergoing clinical investigation for various indications. This provides a broader context for the therapeutic potential of this drug class.
| Compound | Developer | Indication(s) | Highest Phase of Development |
| PBF-1129 | Palobiofarma | Non-small cell lung cancer | Phase I |
| CVT-6883 | CV Therapeutics | Asthma | Phase I |
| Etrumadenant (AB928) | Arcus Biosciences | Metastatic Castration-Resistant Prostate Cancer, Colorectal Cancer | Phase II |
| Ciforadenant (CPI-444) | Corvus Pharmaceuticals | Renal Cell Carcinoma | Phase II |
This comparative landscape highlights the active development of A2B receptor antagonists for oncology and inflammatory diseases. The progression of these compounds through clinical trials will provide valuable insights into the safety and efficacy of this therapeutic approach.
Conclusion
This compound demonstrates promising preclinical efficacy in a model of inflammation-induced brain injury. Its mechanism of action as a selective A2B adenosine receptor antagonist positions it as a potential therapeutic agent for conditions characterized by excessive adenosine signaling and inflammation. While placebo-controlled clinical trial data for this compound is not yet available, the broader clinical development of other A2B receptor antagonists underscores the therapeutic interest in this target. Further investigation is warranted to translate the preclinical findings of this compound into clinical applications.
References
A Head-to-Head Comparison of PSB-0788 and Other Purinergic Modulators in A2B Adenosine Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of PSB-0788 and other prominent purinergic modulators specifically targeting the A2B adenosine receptor. The information presented is intended to assist researchers in selecting the most appropriate pharmacological tools for their studies. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided.
Introduction to A2B Adenosine Receptor Modulators
The A2B adenosine receptor (A2BAR) is a G-protein coupled receptor that is activated by adenosine. Unlike other adenosine receptor subtypes, the A2BAR has a low affinity for adenosine and is thought to be primarily activated under conditions of cellular stress or injury when extracellular adenosine levels are significantly elevated. A2BAR signaling is complex, coupling to both Gs and Gq proteins, which leads to the activation of adenylyl cyclase and phospholipase C, respectively. This results in an increase in intracellular cyclic AMP (cAMP) and calcium levels, modulating a variety of physiological and pathological processes, including inflammation, fibrosis, and angiogenesis. Consequently, selective A2BAR antagonists are valuable research tools and potential therapeutic agents. This guide focuses on a head-to-head comparison of this compound with other well-characterized A2BAR antagonists.
Quantitative Comparison of A2B Receptor Antagonists
The following tables summarize the binding affinity (Ki) and functional potency (IC50) of this compound and other selective A2B adenosine receptor antagonists at human adenosine receptor subtypes. This data allows for a direct comparison of their potency and selectivity.
Table 1: Binding Affinity (Ki in nM) of A2B Receptor Antagonists at Human Adenosine Receptors
| Compound | hA1 Ki (nM) | hA2A Ki (nM) | hA2B Ki (nM) | hA3 Ki (nM) | Selectivity for hA2B vs. hA1 | Selectivity for hA2B vs. hA2A | Selectivity for hA2B vs. hA3 |
| This compound | >10,000 | >10,000 | 0.393 | >10,000 | >25,445-fold | >25,445-fold | >25,445-fold |
| MRS1754 [1] | 403 | 503 | 1.97 | 570 | 205-fold | 255-fold | 289-fold |
| PSB-603 [2][3][4] | >10,000 | >10,000 | 0.553 | >10,000 | >18,083-fold | >18,083-fold | >18,083-fold |
| PSB-1115 [5] | >10,000 | 24,000 (rat) | 53.4 | >10,000 | >187-fold | >450-fold (vs. rat A2A) | >187-fold |
| GS 6201 [6][7] | 1,940 | 3,280 | 22 | 1,070 | 88-fold | 149-fold | 49-fold |
Table 2: Functional Potency (IC50 in nM) of this compound
| Compound | Assay | hA2B IC50 (nM) |
| This compound | cAMP accumulation | 3.64 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
A2B Adenosine Receptor Signaling Pathway
The A2B adenosine receptor, upon activation by adenosine, can couple to either Gs or Gq proteins, initiating distinct downstream signaling cascades.
Caption: A2B adenosine receptor signaling cascade.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the general steps involved in a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound.
Caption: Workflow for a radioligand binding assay.
Experimental Workflow: cAMP Functional Assay
This workflow illustrates the steps for a functional assay measuring the ability of an antagonist to inhibit agonist-induced cAMP production.
Caption: Workflow for a cAMP functional assay.
Experimental Protocols
Radioligand Displacement Binding Assay for Human Adenosine Receptors
Objective: To determine the binding affinity (Ki) of a test compound for human adenosine A1, A2A, A2B, and A3 receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the respective human adenosine receptor subtype.
-
Radioligands:
-
A1: [3H]CCPA (2-chloro-N6-cyclopentyladenosine)
-
A2A: [3H]CGS 21680
-
A2B: [3H]PSB-603 or [3H]MRS 1754
-
A3: [125I]AB-MECA
-
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Non-specific binding control: A high concentration of a non-selective adenosine receptor agonist (e.g., 10 µM NECA or 2-chloroadenosine).[8]
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
In a 96-well plate, combine the cell membranes (typically 5-20 µg of protein per well), the radioligand at a concentration near its Kd value (e.g., 1 nM for [3H]CCPA), and the various concentrations of the test compound.[8]
-
For determining non-specific binding, a separate set of wells should contain the membranes, radioligand, and the non-specific binding control instead of the test compound.
-
The total assay volume is typically 100-200 µL.
-
Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[8]
-
Terminate the incubation by rapid filtration through the filter plates, followed by several washes with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for A2B Receptor Antagonists
Objective: To determine the functional potency (IC50) of an antagonist in inhibiting agonist-induced cAMP production in cells expressing the human A2B adenosine receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human A2B adenosine receptor.
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Test antagonist (e.g., this compound) dissolved in DMSO.
-
A2B receptor agonist (e.g., NECA).
-
Phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor cAMP Assay).
-
96- or 384-well cell culture plates.
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Seed the cells into the microplates and culture overnight to allow for attachment.
-
On the day of the assay, remove the culture medium and replace it with assay buffer (e.g., HBSS or serum-free medium) containing the phosphodiesterase inhibitor.
-
Add serial dilutions of the test antagonist to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Add the A2B agonist (NECA) at a concentration that elicits a submaximal response (typically the EC80) to all wells except the basal control.
-
Incubate for an appropriate time (e.g., 30-60 minutes) at 37°C to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
Data Analysis:
-
Generate a standard curve if required by the detection kit.
-
Normalize the data, for example, by setting the basal cAMP level as 0% and the agonist-stimulated level (in the absence of antagonist) as 100%.
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of the antagonist that causes 50% inhibition of the agonist-induced cAMP response) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
Conclusion
This guide provides a comparative overview of this compound and other A2B adenosine receptor antagonists, supported by quantitative data and detailed experimental protocols. This compound and PSB-603 stand out for their exceptional potency and selectivity for the human A2B receptor. The choice of the most suitable antagonist will depend on the specific requirements of the research, including the desired potency, selectivity profile, and the experimental system being used. The provided methodologies and diagrams serve as a resource for designing and interpreting experiments aimed at investigating the role of the A2B adenosine receptor in health and disease.
References
- 1. MRS 1754 | Adenosine A2B Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Preliminary Evidence of the Potent and Selective Adenosine A2B Receptor Antagonist PSB-603 in Reducing Obesity and Some of Its Associated Metabolic Disorders in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PSB 1115 | Adenosine A2B Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GS 6201 | Adenosine A2B Receptors | Tocris Bioscience [tocris.com]
- 8. Radioligand binding assays at human and rat A1 adenosine receptors [bio-protocol.org]
A Comparative Guide to A2B Receptor Antagonism in Neuroprotection: Replicating Published Findings on PSB-0788 in Context
A critical notification for researchers: The seminal paper regarding the neuroprotective effects of PSB-0788, "PSB0788 ameliorates maternal inflammation‐induced periventricular leukomalacia-like injury," has been retracted by the publisher due to significant concerns regarding the reliability of the data. This guide, therefore, serves not as a direct replication manual, but as a comprehensive comparison of the retracted findings with established research on other adenosine A2B receptor antagonists and alternative neuroprotective agents. It aims to provide researchers, scientists, and drug development professionals with a contextual understanding and validated experimental protocols for investigating neuroprotection.
Introduction: The Role of A2B Adenosine Receptors in Neuroinflammation
Adenosine A2B receptors are G-protein coupled receptors that are typically activated under conditions of cellular stress and injury, such as inflammation and ischemia. Their role in the central nervous system is complex. While some studies suggest that activation of A2B receptors can have protective effects, a growing body of evidence indicates that antagonism of these receptors may be a promising therapeutic strategy for neurological disorders characterized by neuroinflammation. The retracted study on this compound aimed to explore this latter hypothesis.
Comparative Analysis of A2B Receptor Antagonists
This section compares the retracted quantitative data for this compound with published, peer-reviewed data for other selective A2B receptor antagonists, MRS1754 and PSB603, and the non-selective antagonist, caffeine.
Table 1: In Vitro Neuroprotective Effects of A2B Receptor Antagonists
| Compound | Model | Insult | Concentration | Outcome Measure | Reported Effect | Citation |
| This compound (Retracted Data) | Not specified in abstract | Maternal Inflammation (in vivo model with in vitro analysis) | 10 µg/kg (in vivo) | Myelin Basic Protein (MBP) Expression | Increased MBP expression | [1] |
| MRS1754 | Rat Hippocampal Slices | Oxygen-Glucose Deprivation (OGD) | 500 nM | Field Excitatory Post-Synaptic Potential (fEPSP) Recovery | 111.9 ± 7.4% recovery | [2] |
| PSB603 | Rat Hippocampal Slices | Oxygen-Glucose Deprivation (OGD) | 50 nM | Field Excitatory Post-Synaptic Potential (fEPSP) Recovery | Significant recovery (qualitative) | [2] |
| Caffeine | Human Neuroblastoma SH-SY5Y cells | 6-hydroxydopamine (6-OHDA) | Not specified | Cell Viability | Increased cell viability | [3] |
Table 2: In Vivo Neuroprotective Effects of A2B Receptor Antagonists
| Compound | Model | Insult | Dosage | Outcome Measure | Reported Effect | Citation |
| This compound (Retracted Data) | Pregnant Rat Model | Lipopolysaccharide (LPS) induced inflammation | 10 µg/kg | Number of mature oligodendrocytes | Significantly increased | [1] |
| PSB603 | Mouse Model | Carrageenan-induced paw edema | 5 mg/kg | Paw Volume | Significantly reduced inflammation | [4] |
| Caffeine | Mouse Model | MPTP (neurotoxin) | 30 mg/kg | Cognitive Dysfunction | Reduced cognitive dysfunction | [3] |
Experimental Protocols
The following are detailed, validated protocols for key experiments in neuroprotection research, drawn from established scientific literature.
In Vitro Neuroprotection Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Neurotoxic agent (e.g., glutamate, 6-OHDA)
-
Test compounds (e.g., A2B receptor antagonists)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with varying concentrations of the test compound for 24 hours.
-
Induction of Neurotoxicity: Add the neurotoxic agent to the wells (except for the vehicle control group) and incubate for an additional 24 hours.
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
Cell culture supernatant
-
LDH assay kit (containing substrate, cofactor, and diaphorase)
-
96-well plates
-
Microplate reader
Protocol:
-
Sample Collection: After treatment with the test compound and neurotoxin, carefully collect 50-100 µL of the cell culture supernatant from each well.
-
Reaction Setup: Transfer the supernatant to a new 96-well plate.
-
Add Reaction Mixture: Add 100 µL of the LDH reaction mixture to each well.
-
Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: ((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) * 100.[5]
In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This model is widely used to mimic ischemic stroke.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Nylon monofilament suture
-
Heating pad to maintain body temperature
Protocol:
-
Anesthesia: Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Incision: Make a midline incision in the neck to expose the common carotid artery (CCA).
-
Artery Exposure: Carefully dissect the CCA and its bifurcation into the internal carotid artery (ICA) and external carotid artery (ECA).
-
Occlusion: Introduce a nylon monofilament suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia: Maintain the occlusion for a specific duration (e.g., 60-120 minutes).
-
Reperfusion: Withdraw the suture to allow blood flow to resume.
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesia and monitoring.
-
Outcome Assessment: Assess neurological deficits and measure infarct volume at a designated time point post-surgery.
Signaling Pathways and Experimental Workflows
A2B Receptor-Mediated Neuroinflammatory Signaling Pathway
Caption: A2B receptor signaling pathway in neuroinflammation.
Experimental Workflow for Assessing Neuroprotection
Caption: General experimental workflow for neuroprotection studies.
Conclusion
The retraction of the key study on this compound underscores the critical importance of rigorous, reproducible research in the field of neuroprotection. While the specific claims regarding this compound's efficacy are now considered unreliable, the broader hypothesis that A2B receptor antagonism can mitigate neuroinflammation remains a viable and important area of investigation. This guide provides a framework for researchers to explore this hypothesis using validated methods and to compare new findings with the existing, peer-reviewed literature on other A2B receptor antagonists. By adhering to transparent and robust experimental practices, the scientific community can continue to make meaningful progress in the development of novel therapeutics for neurological disorders.
References
- 1. Immunofluorescence Staining on Mouse Embryonic Brain Sections [bio-protocol.org]
- 2. The Selective Antagonism of Adenosine A2B Receptors Reduces the Synaptic Failure and Neuronal Death Induced by Oxygen and Glucose Deprivation in Rat CA1 Hippocampus in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Neuroprotective Effects of Caffeine against Alzheimer’s and Parkinson’s Disease: Insight into the Role of Nrf-2 and A2AR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PSB 603 - a known selective adenosine A2B receptor antagonist - has anti-inflammatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Assessing the Translational Potential of PSB-0788 in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The adenosine A2B receptor (A2BR) has emerged as a promising therapeutic target for a range of conditions, including chronic inflammatory diseases, fibrosis, and cancer. PSB-0788 is a potent and selective antagonist of the A2BR, and its preclinical profile suggests significant translational potential. This guide provides an objective comparison of this compound with alternative A2BR antagonists, supported by experimental data, to aid researchers in their drug development endeavors.
Comparative Analysis of A2BR Antagonists
The translational potential of a drug candidate is critically dependent on its potency, selectivity, pharmacokinetic profile, and in vivo efficacy. This section compares this compound with other well-characterized A2BR antagonists: MRS 1754, PSB 1115, PSB 603, and GS-6201 (also known as CVT-6883).
Potency and Selectivity
The ideal A2BR antagonist should exhibit high affinity for the A2B receptor while demonstrating minimal activity at other adenosine receptor subtypes (A1, A2A, and A3) to reduce the risk of off-target effects. The following table summarizes the binding affinities (Ki) and/or inhibitory concentrations (IC50) of this compound and its alternatives.
| Compound | Human A2B Ki (nM) | Human A2B IC50 (nM) | Selectivity over A1 | Selectivity over A2A | Selectivity over A3 |
| This compound | 0.393[1] | 3.64[1][2] | >5700-fold[1] | >840-fold[1] | >2500-fold[1] |
| MRS 1754 | ~1.13 (KD)[3] | - | High | High | High |
| PSB 1115 | 53.4[1][2] | - | >187-fold[1][2] | - | >187-fold[1][2] |
| PSB 603 | 0.553 | - | >180,000-fold | >18,000-fold | >18,000-fold |
| GS-6201 (CVT-6883) | 22[1][2] | - | ~88-fold[2] | ~149-fold[2] | ~48-fold[2] |
Data presented as fold-selectivity is calculated from the respective Ki or IC50 values.
As the data indicates, this compound and PSB 603 demonstrate exceptional potency and selectivity for the human A2B receptor, surpassing other alternatives in this regard.
Pharmacokinetic Profile
A favorable pharmacokinetic profile is essential for a drug's translational success, influencing its dosing regimen and overall efficacy. While comprehensive pharmacokinetic data for all compounds is not publicly available, some key parameters for GS-6201 (CVT-6883) in rats have been reported.
| Compound | Half-life (t1/2) | Bioavailability (F) | Cmax | dAUC | Species |
| This compound | Not available | Not available | Not available | Not available | |
| MRS 1754 | Not available | Not available | Not available | Not available | |
| PSB 1115 | Not available | Not available | Not available | Not available | |
| PSB 603 | Not available | Not available | Not available | Not available | |
| GS-6201 (CVT-6883) | 4 hours[2] | >35%[2] | 1110 ng/mL[1] | 6500 ng·h/mL[1] | Rat[1][2] |
The available data for GS-6201 suggests reasonable oral bioavailability and a half-life that could support once or twice-daily dosing.[1][2] Further investigation into the pharmacokinetic properties of this compound is warranted to fully assess its translational potential.
Preclinical Efficacy
The ultimate measure of a drug candidate's potential lies in its ability to produce a therapeutic effect in relevant disease models. The table below summarizes the preclinical efficacy of this compound and its comparators in various in vivo studies.
| Compound | Preclinical Model | Key Findings |
| This compound | Maternal inflammation-induced periventricular leukomalacia-like injury | Ameliorated injury and improved remyelination. |
| MRS 1754 | Experimental autoimmune encephalitis | Diminished clinical symptoms. |
| PSB 1115 | Inflammatory pain | Produced potent analgesic effects.[1][2] |
| PSB 603 | Carrageenan-induced inflammation; Zymosan-induced peritonitis | Significantly reduced inflammation and leukocyte infiltration.[4] |
| High-fat diet-induced obesity | Reduced body weight and improved lipid profile.[5][6] | |
| GS-6201 (CVT-6883) | Bleomycin-induced dermal fibrosis | Attenuated dermal fibrosis.[7] |
| Myocardial infarction | Reduced adverse cardiac remodeling. | |
| Allergic asthma | Attenuated airway reactivity and inflammation.[1] |
These findings highlight the broad therapeutic potential of A2BR antagonists across a spectrum of inflammatory and fibrotic diseases. This compound's efficacy in a model of brain injury suggests its potential in neurological and inflammatory conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used in the preclinical evaluation of A2BR antagonists.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human adenosine receptor subtypes (A1, A2A, A2B, or A3).
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]MRS 1754 for A2B receptors) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the binding affinity (Ki) can be calculated.
cAMP Functional Assay
This assay measures the ability of a compound to antagonize the functional effects of A2BR activation, which typically involves the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
-
Cell Culture: Cells expressing the A2B receptor are cultured in appropriate media.
-
Pre-incubation: The cells are pre-incubated with the test antagonist at various concentrations.
-
Stimulation: The cells are then stimulated with an A2B receptor agonist, such as NECA (5'-N-Ethylcarboxamidoadenosine), to induce cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced increase in cAMP is quantified, and the IC50 value is determined.
Visualizing the Pathway and Process
To further clarify the mechanisms and workflows involved, the following diagrams are provided.
Caption: Adenosine A2B Receptor Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Progress in the discovery of selective, high affinity A(2B) adenosine receptor antagonists as clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preliminary Evidence of the Potent and Selective Adenosine A2B Receptor Antagonist PSB-603 in Reducing Obesity and Some of Its Associated Metabolic Disorders in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GS-6201, a selective blocker of the A2B adenosine receptor, attenuates cardiac remodeling after acute myocardial infarction in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. immune-system-research.com [immune-system-research.com]
Safety Operating Guide
Proper Disposal Procedures for PSB-0788: A Guide for Laboratory Professionals
Core Principles for Safe Disposal:
The fundamental principle for the disposal of any research chemical for which a detailed SDS is not available is to treat it as a hazardous substance. This approach ensures the highest level of safety for laboratory personnel and the environment. All disposal procedures should be conducted in accordance with local, state, and federal regulations, and in close consultation with your institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Logistical Plan
Personal Protective Equipment (PPE):
Prior to handling PSB-0788 for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Engineering Controls:
All handling of this compound, especially when dealing with the pure compound or preparing solutions, should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department. Create a designated waste container for this compound.
-
Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated items such as weighing paper or spatulas, in a clearly labeled, sealable container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and properly labeled liquid waste container.
-
The solvent used (e.g., DMSO) should also be indicated on the label.
-
-
Disposal of Empty Containers:
-
Empty containers that previously held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate from this process is considered hazardous waste and must be collected in the designated liquid waste container for this compound.
-
After triple-rinsing, the original label on the container should be defaced or removed, and the container can then be disposed of as non-hazardous laboratory glassware or plastic, in accordance with your institution's policies.
-
-
Storage of Waste: All this compound waste containers must be kept securely sealed and stored in a designated satellite accumulation area within the laboratory.
-
Waste Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.
Quantitative Data
While detailed toxicological data is not available from the searches, the following chemical properties have been identified:
| Property | Value |
| Molecular Formula | C₂₅H₂₇ClN₆O₄S |
| Molecular Weight | 543.04 g/mol |
| Solubility | <54.3 mg/mL in DMSO[1] |
| Purity | ≥98% (HPLC)[2][3] |
| Storage Temperature | -20°C[1] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.
Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound.
Disclaimer: The information provided is based on general laboratory safety protocols for research chemicals. It is not a substitute for a formal Safety Data Sheet. Always consult with your institution's Environmental Health and Safety department for specific guidance on chemical waste disposal.
References
Essential Guide to Handling PSB-0788: Safety, Protocols, and Disposal
For Immediate Use by Research, Scientific, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of PSB-0788, a potent and selective antagonist for the A2B adenosine receptor. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₇ClN₆O₄S | Internal Data |
| Molecular Weight | 543.04 g/mol | Internal Data |
| Appearance | White to off-white solid | Internal Data |
| Purity | ≥98% (HPLC) | Internal Data |
| Solubility | Soluble in DMSO | Internal Data |
| Storage | Store at -20°C | Internal Data |
Safety and Handling
While this compound is not classified as a hazardous substance, its toxicological properties have not been thoroughly investigated. Therefore, it is imperative to handle this compound with care, adhering to standard laboratory safety protocols.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound:
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or latex gloves |
| Eye Protection | Safety Glasses | Standard safety glasses with side shields |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust is generated, a dust mask is recommended. |
| Skin and Body Protection | Lab Coat | Standard laboratory coat |
First Aid Measures
In the event of exposure, follow these first aid guidelines:
-
After inhalation: Move the individual to fresh air.
-
After skin contact: Wash the affected area with soap and water.
-
After eye contact: Rinse thoroughly with plenty of water.
-
After swallowing: Rinse mouth with water.
In all cases of exposure, if symptoms persist, seek medical attention.
Experimental Protocols
This compound is a selective antagonist of the A2B adenosine receptor and can be used in various in vitro assays to study receptor function and signaling. Below are detailed methodologies for two key experiments.
Competition Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound for the A₂B adenosine receptor.
Materials:
-
Cell membranes expressing the human A₂B adenosine receptor
-
[³H]-DPCPX (a radiolabeled A₁/A₂B antagonist)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare Reagents:
-
Dilute cell membranes in assay buffer to a final concentration that yields a sufficient signal-to-noise ratio.
-
Prepare a stock solution of this compound in DMSO and then perform serial dilutions in assay buffer to create a range of concentrations.
-
Dilute [³H]-DPCPX in assay buffer to a final concentration close to its Kd for the A₂B receptor.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound at various concentrations (or vehicle for total binding)
-
[³H]-DPCPX
-
Cell membranes
-
-
For non-specific binding wells, add a high concentration of a non-radiolabeled A₂B antagonist.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of this compound to antagonize the A₂B receptor-mediated increase in intracellular cyclic AMP (cAMP).
Materials:
-
Cells expressing the human A₂B adenosine receptor (e.g., HEK293 cells)
-
This compound
-
An A₂B receptor agonist (e.g., NECA)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Cell culture medium
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Cell Culture and Plating:
-
Culture the A₂B receptor-expressing cells to an appropriate density.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Add various concentrations of this compound to the wells and incubate for a defined period.
-
Stimulate the cells with a fixed concentration of an A₂B receptor agonist (e.g., NECA at its EC₈₀ concentration).
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.
-
Signaling Pathway and Experimental Workflow
The A₂B adenosine receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gαs and Gαq protein pathways upon activation by adenosine. This compound acts as an antagonist, blocking these downstream effects.
Caption: A2B Adenosine Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: General Workflow for a Cell-Based cAMP Functional Assay with this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to maintain a safe laboratory environment.
-
Unused Product: Dispose of the chemical in its original container. Do not mix with other waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be considered chemical waste.
-
Disposal Route: All waste containing this compound must be disposed of in accordance with local, state, and federal regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Do not dispose of this compound down the drain or in regular trash.
By adhering to these guidelines, researchers can safely and effectively utilize this compound in their experiments while minimizing risks to themselves and the environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
